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5-(Cyclohexylmethoxy)-3-iodo-1H-indazole Documentation Hub

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Core Science & Biosynthesis

Foundational

Harnessing the 5-Substituted 3-Iodoindazole Scaffold: A Technical Guide for Modern Medicinal Chemistry

An in-depth technical guide or whitepaper on the core. Abstract The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core.

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly strategic variant: the 5-substituted 3-iodoindazole. The C3-iodo group serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions, while the C5-position offers a critical site for modulating physicochemical properties and target engagement. We will explore the synthesis of this core structure, its subsequent functionalization, and its application in developing potent and selective therapeutic agents, providing researchers and drug development professionals with a comprehensive technical overview and actionable experimental protocols.

The Strategic Importance of the Indazole Core

Indazole (C₇H₆N₂) is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole.[1] Its rigid, planar structure and ability to participate in hydrogen bonding have made it a favored scaffold in drug design. Indazole derivatives exhibit a vast range of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1]

The 5-substituted 3-iodoindazole derivative is of particular interest for several reasons:

  • C3-Iodo Group: This functionality is an exceptional leaving group and a key substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[3] This allows for the systematic and efficient introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties.

  • C5-Substitution: The C5-position is solvent-exposed in many enzyme active sites, making it an ideal point for modification. Substituents at this position can be used to enhance potency, improve selectivity, and fine-tune critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility and metabolic stability.

This dual-functionalization strategy provides a robust platform for generating extensive chemical libraries and performing detailed Structure-Activity Relationship (SAR) studies.

Synthesis of the Core Scaffold: A General Workflow

The construction of the 5-substituted 3-iodoindazole core is a multi-step process that begins with appropriately functionalized precursors. A common and reliable strategy involves the iodination of a pre-formed 5-substituted indazole.

G cluster_0 Core Synthesis Workflow A 5-Substituted Indazole C 5-Substituted 3-Iodoindazole (Core Scaffold) A->C C3-Iodination B Iodination Reagent (e.g., I₂, KOH)

Caption: Generalized workflow for the synthesis of the 5-substituted 3-iodoindazole core.

Experimental Protocol: Synthesis of 5-Nitro-3-iodo-1H-indazole

This protocol details a representative synthesis starting from 5-nitroindazole. The nitro group is a common substituent in medicinal chemistry, serving as both a potent directing group and a handle for further functionalization (e.g., reduction to an amine).

Materials:

  • 5-Nitroindazole

  • Potassium Hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and fume hood

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindazole (1.0 eq) in DMF under ambient temperature.

  • Base Addition: Add potassium hydroxide (KOH, 2.0 eq) to the solution and stir for 20-30 minutes until a homogenous solution is formed. The base deprotonates the indazole, activating it for electrophilic attack.

  • Iodination: Slowly add a solution of iodine (I₂, 1.2 eq) in DMF to the reaction mixture. The color will typically change to a deep brown or purple.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Precipitation: Upon completion, slowly pour the reaction mixture into a beaker of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with water to remove residual DMF and salts.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 5-nitro-3-iodo-1H-indazole.[4]

Diversification via Cross-Coupling Reactions

The true power of the 3-iodoindazole scaffold lies in its capacity for diversification. Palladium-catalyzed cross-coupling reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Core 5-Substituted 3-Iodoindazole Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Heck Heck Coupling (Alkene) Core->Heck Buchwald Buchwald-Hartwig (R₂-NH) Core->Buchwald Product_A 3-Aryl/Heteroaryl Derivative Suzuki->Product_A Product_B 3-Alkynyl Derivative Sonogashira->Product_B Product_C 3-Vinyl Derivative Heck->Product_C Product_D 3-Amino Derivative Buchwald->Product_D

Caption: Diversification pathways for the 3-iodoindazole scaffold using cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for coupling an arylboronic acid to the 3-iodoindazole core, a common strategy for creating kinase inhibitors.

Materials:

  • 5-Substituted 3-Iodoindazole (1.0 eq)

  • Arylboronic Acid (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent System (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: To an oven-dried reaction vessel, add the 5-substituted 3-iodoindazole (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Inerting: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 3-aryl-indazole derivative.[3][5]

Biological Applications and Structure-Activity Relationships (SAR)

The versatility of the 5-substituted 3-iodoindazole scaffold has led to the discovery of potent inhibitors for a variety of biological targets, particularly in oncology.

Key Therapeutic Targets:
  • Kinase Inhibition: Many indazole derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. Targets include Tropomyosin Receptor Kinases (Trk), Fibroblast Growth Factor Receptors (FGFRs), and Bcr-Abl.[1][6]

  • Antiproliferative Agents: By targeting fundamental cellular processes, these compounds can exhibit broad antiproliferative activity against various cancer cell lines.[1]

  • Antimicrobial Activity: Certain derivatives have shown promising activity against bacterial and fungal pathogens.[7]

Structure-Activity Relationship (SAR) Insights

The ability to systematically modify both the C3 and C5 positions allows for detailed SAR studies.

Compound Class C5-Substituent (R¹) C3-Substituent (R²) Biological Target Potency (IC₅₀) Reference
Trk Inhibitors-H, -F, -ClSubstituted vinyl groupsTrkA/B/CLow nM[6]
FGFR Inhibitors-OCH₃, -ClBenzimidazole derivativesFGFR1-40.9 - 6.1 nM[1]
Bcr-Abl Inhibitors-NH₂Substituted amineBcr-Abl (T315I)0.45 µM[1]
Anticancer-NO₂Varied aryl groupsHL60 Cells8.3 nM[1]

Key SAR Observations:

  • C5-Position: Small, electron-withdrawing groups like halogens or a nitro group can enhance cell permeability and potency. The introduction of groups capable of hydrogen bonding can improve target engagement.

  • C3-Position: The nature of the substituent introduced via cross-coupling is paramount for target recognition. Large, hydrophobic aryl or heteroaryl groups are often required to occupy deep hydrophobic pockets in kinase active sites. The specific substitution pattern on these aromatic rings is crucial for achieving selectivity. For example, in a series of Trk inhibitors, specific vinyl substitutions at C3 were found to be critical for potent, low-nanomolar inhibition.[6]

SAR cluster_scaffold SAR on Indazole Scaffold cluster_info Key Interaction Points Indazole R1 Position 5 (R¹) - Modulates solubility - Affects ADME properties - Can form H-bonds R2 Position 3 (R²) - Critical for target binding - Occupies hydrophobic pockets - Governs selectivity

Caption: Key principles of SAR for the 5-substituted 3-functionalized indazole scaffold.

Future Directions

The 5-substituted 3-iodoindazole core remains a highly valuable and versatile scaffold in medicinal chemistry. Future research will likely focus on:

  • Novel Coupling Chemistries: Exploring new catalytic systems to introduce previously inaccessible functional groups at the C3 position.

  • Targeting Resistance: Designing next-generation inhibitors that can overcome acquired resistance mutations in targets like kinases.[6]

  • Fragment-Based Design: Using the indazole core as a starting point for fragment-based drug discovery (FBDD) to identify novel binders for challenging targets.

  • PROTACs and Molecular Glues: Employing the scaffold as a building block for more complex modalities like Proteolysis Targeting Chimeras (PROTACs) that hijack cellular machinery to degrade target proteins.

By leveraging the synthetic tractability and proven biological relevance of this scaffold, researchers are well-positioned to continue developing innovative and impactful therapeutics for a wide range of human diseases.

References

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). Molecules.
  • Synthesis and Antimicrobial Screening of Novel 3, 5-Disubstituted Indazole Derivatives. (N.D.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (N.D.). Molecules.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025). International Journal of Scientific Development and Research.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) analogs. (2021). RSC Medicinal Chemistry.
  • Discovery and synthesis of novel indazole deriv
  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). Molecules.
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). European Journal of Medicinal Chemistry.

Sources

Exploratory

Cyclohexylmethoxy Group Lipophilicity in Indazole Drug Design: Mechanistic Insights and Optimization Strategies

Executive Summary In modern medicinal chemistry, the precise modulation of a pharmacophore’s physicochemical properties is the primary driver of target selectivity and pharmacokinetic viability. Within the indazole scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the precise modulation of a pharmacophore’s physicochemical properties is the primary driver of target selectivity and pharmacokinetic viability. Within the indazole scaffold—a privileged bioisostere for indoles and purines—the incorporation of the cyclohexylmethoxy group (-O-CH₂-Cyclohexyl) represents a strategic structural modification. This bulky, highly lipophilic moiety fundamentally alters the molecule's partition coefficient (LogP/LogD), enabling it to exploit deep hydrophobic pockets in challenging targets such as the Cannabinoid Receptor 2 (CB2) and mutant KRAS G12C.

This technical guide explores the causality between cyclohexylmethoxy-induced lipophilicity, target binding mechanics, and the synthetic workflows required to optimize indazole-based therapeutics.

The Physicochemical Paradigm of the Cyclohexylmethoxy Group

The cyclohexylmethoxy substituent is characterized by its non-planar, flexible cycloalkane ring tethered via an ether linkage. Compared to a standard hydroxyl (-OH) or methoxy (-OCH₃) group, the addition of a cyclohexylmethoxy moiety typically increases the calculated partition coefficient (cLogP) by +2.5 to +3.0 units.

When conjugated to the indazole core (typically at the C3 or C5 position), this group serves two critical functions:

  • Desolvation Penalty Reduction: The highly hydrophobic nature of the cyclohexyl ring facilitates the shedding of the aqueous hydration shell, a thermodynamically favorable step prior to entering lipophilic receptor binding sites.

  • Induced Fit Mechanics: Unlike rigid aromatic rings (e.g., benzyloxy groups), the sp³-hybridized cyclohexyl ring can adopt multiple chair conformations, allowing it to mold into cryptic or irregularly shaped hydrophobic pockets.

Target Binding Causality

The efficacy of this structural strategy is best exemplified in two distinct therapeutic areas:

  • Neurodegenerative Disease (CB2/BuChE Targeting): The CB2 receptor features a deep, lipophilic binding crevice. Indazole ethers featuring a C3-cyclohexylmethoxy group have been designed as dual-target agents that act as CB2 agonists while simultaneously inhibiting Butyrylcholinesterase (BuChE) [1]. The lipophilicity is the absolute driver of CB2 affinity here, as the receptor pocket cannot accommodate polar substituents.

  • Oncology (KRAS G12C Inhibition): Cyclohexylmethoxy-substituted indazoles have been patented as potent inhibitors of the KRAS G12C mutation. The bulky cycloalkyl-alkoxy group is strategically positioned to occupy the cryptic lipophilic switch-II pocket, locking the oncoprotein in its inactive GDP-bound state[2].

BindingPathway A Cyclohexylmethoxy Indazole Core B Hydrophobic Pocket (CB2 / KRAS) A->B Lipophilic Interaction C Induced Fit & Target Modulation B->C Conformational Shift D Therapeutic Efficacy C->D Cellular Response

Fig 1. Mechanistic pathway of cyclohexylmethoxy-indazole binding and target modulation.

Experimental Methodology: Synthesis and Profiling

Handling highly lipophilic indazole derivatives requires stringent, self-validating protocols to ensure regioselectivity during synthesis and accuracy during physicochemical profiling.

Protocol A: Regioselective Synthesis of 3-(Cyclohexylmethoxy)indazoles

Objective: Overcome the poor regioselectivity (N-alkylation vs. O-alkylation) inherent to the 1H-indazol-3-ol tautomeric system.

  • Step 1: N1-Protection. React 1H-indazol-3-ol with Boc₂O (1.1 eq) and DMAP (0.1 eq) in anhydrous DCM at 0°C to room temperature for 4 hours.

    • Causality: The Boc group sterically and electronically shields the N1 position, locking the molecule into the 1H-indazol-3-ol tautomer and directing subsequent electrophilic attack exclusively to the C3-oxygen.

  • Step 2: O-Alkylation. Isolate the N1-Boc intermediate and dissolve in anhydrous DMF. Add cyclohexylmethyl bromide (1.5 eq) and K₂CO₃ (2.0 eq). Heat to 60°C for 18 hours.

    • Causality: DMF provides optimal solvation for the Sₙ2 transition state. The bulky cyclohexyl group requires elevated temperatures to overcome steric hindrance during the substitution.

  • Step 3: Deprotection. Treat the purified intermediate with 20% TFA in DCM at room temperature for 2 hours.

    • Causality: TFA selectively cleaves the Boc carbamate without hydrolyzing the newly formed, robust cyclohexylmethoxy ether linkage, yielding the pure 3-(cyclohexylmethoxy)-1H-indazole.

Protocol B: High-Throughput Shake-Flask LC-MS/MS for LogD (pH 7.4) Determination

Objective: Accurately quantify the lipophilicity contribution of the cyclohexylmethoxy group without artificial aqueous solubilization.

  • Step 1: Phase Equilibration. Pre-saturate 1-octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours.

    • Causality: Mutual saturation prevents volume shifts during the assay, ensuring that the partition coefficient calculations remain thermodynamically accurate.

  • Step 2: Analyte Spiking. Dissolve the indazole derivative in DMSO to create a 10 mM stock. Spike exactly 10 µL of this stock into 1 mL of the biphasic octanol/buffer system.

    • Causality: Keeping the DMSO concentration strictly ≤1% prevents the co-solvent from artificially dragging the highly lipophilic cyclohexylmethoxy compound into the aqueous phase, which would falsely lower the measured LogD.

  • Step 3: Partitioning. Shake the mixture at 800 rpm for 2 hours at 25°C, followed by centrifugation at 3000 x g for 15 minutes.

    • Causality: Vigorous shaking ensures thermodynamic equilibrium, while centrifugation cleanly breaks any micro-emulsions formed by the lipophilic indazole, ensuring phase purity.

  • Step 4: LC-MS/MS Quantification. Extract 50 µL aliquots from both the octanol and aqueous phases, dilute appropriately in mobile phase, and analyze via MRM (Multiple Reaction Monitoring). Calculate LogD = Log₁₀(Area_octanol / Area_buffer).

Workflow Step1 Indazole Core Synthesis (Selective O-Alkylation) Step2 Physicochemical Profiling (Shake-Flask LogD7.4) Step1->Step2 Step3 In Vitro ADME (Caco-2 Permeability) Step2->Step3 Step4 Target Binding Assay (Radioligand / SPR) Step3->Step4 Step5 Lead Optimization (SAR Analysis) Step4->Step5 Data Integration Step5->Step1 Iterative Design

Fig 2. Iterative workflow for synthesizing and profiling lipophilic indazole derivatives.

Quantitative Data Presentation: SAR and Lipophilicity

The relationship between the cyclohexylmethoxy substituent, lipophilicity, and target affinity is non-linear. While increased lipophilicity drives target binding in hydrophobic pockets, it must be carefully titrated against ADME liabilities (e.g., poor aqueous solubility and high plasma protein binding).

The following table summarizes the Structure-Activity Relationship (SAR) data for a series of indazole derivatives designed as dual CB2/BuChE modulators[1].

Table 1: SAR and Lipophilicity Profiling of Indazole Derivatives

CompoundN1 SubstituentC3 SubstituentcLogPCB2 Affinity (Kᵢ, nM)BuChE Inhibition (IC₅₀, µM)
Indazole A HOH1.84> 1000> 100.0
Indazole B BenzylOH3.2145050.2
Indazole C BenzylCyclohexylmethoxy5.85258.2
Indazole D CyclohexylmethylCyclohexylmethoxy6.52124.5

Data Interpretation: The transition from a hydroxyl group (Indazole B) to a cyclohexylmethoxy group (Indazole C) results in a massive +2.64 jump in cLogP. This physicochemical shift directly causes an 18-fold increase in CB2 receptor affinity and a 6-fold increase in BuChE inhibition, validating the cyclohexylmethoxy group as a critical driver of pharmacodynamic efficacy in lipophilic binding sites.

Conclusion and Future Perspectives

The cyclohexylmethoxy group is a highly effective structural lever in indazole drug design, particularly when targeting deep hydrophobic pockets like those found in CB2 receptors or mutant KRAS enzymes. However, as demonstrated by the cLogP values approaching 6.5 (Table 1), this modification pushes molecules to the edge of Lipinski's Rule of 5.

Future drug development efforts utilizing this moiety must employ rigorous, self-validating ADME workflows to balance the exceptional target affinity against potential pharmacokinetic liabilities, such as rapid CYP450 metabolism or high efflux ratios.

References

  • González-Naranjo, P., et al. (2014). "Cannabinoid agonists showing BuChE inhibition as potential therapeutic agents for Alzheimer's disease." European Journal of Medicinal Chemistry, 73, 56-72. URL:[Link]

  • Otsuka Pharmaceutical Co Ltd. (2021). "Novel indazole compound or salt thereof." European Patent Office, EP3871673A1.

Sources

Foundational

Technical Deep Dive: The 3-Iodo-1H-Indazole Scaffold in Medicinal Chemistry

Executive Summary The 3-iodo-1H-indazole scaffold represents a critical "linchpin" intermediate in modern drug discovery, particularly within oncology and kinase inhibitor development.[1] While the unsubstituted 3-iodo-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-iodo-1H-indazole scaffold represents a critical "linchpin" intermediate in modern drug discovery, particularly within oncology and kinase inhibitor development.[1] While the unsubstituted 3-iodo-1H-indazole is rarely a final drug product, it serves as a high-value Fragment-Based Drug Discovery (FBDD) hit and a versatile synthetic gateway. Its structural homology to the adenine base of ATP allows the indazole core to anchor into the kinase hinge region, while the iodine atom at the C3 position provides a reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This enables the rapid generation of 3-aryl/heteroaryl libraries that probe the solvent-exposed front pockets or hydrophobic back pockets of enzymes like VEGFR, AXL, PDK1, and BCR-ABL .

Structural Pharmacology & Mechanism of Action

The "Privileged" Indazole Core

The 1H-indazole ring system is bioisosteric with the indole and purine rings found in natural biological systems (e.g., Tryptophan, Adenine). In the context of kinase inhibition, the indazole core typically functions as a Type I or Type II ATP-competitive inhibitor .

  • Hinge Binding: The nitrogen atoms at positions 1 (NH) and 2 (N) often participate in critical hydrogen bonding networks with the kinase hinge region (e.g., the backbone amide of the "gatekeeper" residue).

  • The C3 Vector: The 3-position is geometrically positioned to direct substituents toward the solvent front or the ribose-binding pocket. The iodine atom in the 3-iodo scaffold is the "activation key" that allows chemists to install these selectivity-determining groups.

  • Halogen Bonding: In specific fragment screens, the iodine atom itself can mediate halogen bonds with backbone carbonyl oxygen atoms in the target protein, stabilizing the initial fragment-protein complex before further optimization.

Anatomy of a 3-Iodo-Indazole Derived Inhibitor

The following diagram illustrates how the 3-iodo precursor is transformed into a bioactive agent.

IndazoleSAR cluster_SAR SAR Logic Core 1H-Indazole Core (ATP Mimic) Iodo 3-Iodo Group (Reactive Handle) Core->Iodo Electrophilic Iodination Target Bioactive Kinase Inhibitor (e.g., VEGFR/AXL Inhibitor) Iodo->Target Pd-Catalyzed Cross-Coupling Hinge N1/N2: Hinge H-Bonds Target->Hinge C3_Sub C3 Substituent: Selectivity & Potency Target->C3_Sub C5_C6 C5/C6 Substituents: Solubility & PK Target->C5_C6

Figure 1: Transformation of the 3-iodo-1H-indazole scaffold into a potent kinase inhibitor, highlighting key Structure-Activity Relationship (SAR) zones.

Key Biological Targets[2]

The 3-iodo-1H-indazole scaffold is the progenitor of libraries targeting the following enzymes. The activity listed below refers to derivatives accessible via the 3-iodo intermediate.

Target FamilySpecific TargetDisease IndicationMechanism of Derivative
Tyrosine Kinase VEGFR-2 / KDR Angiogenesis (Cancer)3-styryl or 3-aryl indazoles block ATP binding, preventing endothelial cell proliferation.
Tyrosine Kinase AXL Drug-Resistant NSCLCIndazole derivatives bind the hinge; C3 substituents extend to interact with the P-loop.
Ser/Thr Kinase PDK1 Metastatic Cancer3-substituted indazoles disrupt the PI3K/Akt signaling axis.
Ser/Thr Kinase GSK-3β Alzheimer's / Diabetes3-carboxamide derivatives (via 3-iodo carbonylation) stabilize the inactive conformation.
Viral Enzyme HIV-1 RT HIV/AIDSNon-nucleoside Reverse Transcriptase Inhibitors (NNRTIs) derived from indazoles bind the allosteric hydrophobic pocket.

Synthetic Workflows: The "Gateway" Concept

The utility of 3-iodo-1H-indazole lies in its ability to undergo diverse coupling reactions. The workflow below details the standard path from raw indazole to a library of bioactive compounds.

SynthesisWorkflow Start 1H-Indazole (Starting Material) Intermediate 3-Iodo-1H-Indazole (The Scaffold) Start->Intermediate Iodination Reagents I2 / KOH / DMF or NIS Reagents->Intermediate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI, Pd) Intermediate->Sonogashira Buchwald Buchwald-Hartwig (Amination) Intermediate->Buchwald Prod1 3-Aryl-Indazoles (VEGFR/AXL Inhibitors) Suzuki->Prod1 Prod2 3-Alkynyl-Indazoles (Rigid Linkers) Sonogashira->Prod2 Prod3 3-Amino-Indazoles (Hinge Binders) Buchwald->Prod3

Figure 2: Divergent synthetic pathways utilizing 3-iodo-1H-indazole as the central hub for library generation.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Iodo-1H-Indazole

This protocol ensures iodination occurs exclusively at C3, avoiding C5/C7 byproducts.[2]

Reagents:

  • 1H-Indazole (1.0 eq)[2][3]

  • Iodine (

    
    ) (1.5 eq)[2][3]
    
  • Potassium Hydroxide (KOH) pellets (2.0 eq)[2]

  • Solvent: N,N-Dimethylformamide (DMF)[2]

Method:

  • Dissolution: Dissolve 1H-indazole (e.g., 1.18 g, 10 mmol) in DMF (10 mL) in a round-bottom flask.

  • Base Addition: Add KOH pellets (1.12 g, 20 mmol) to the solution. Stir until partially dissolved.

  • Iodination: Add Iodine (

    
    ) (3.81 g, 15 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature at 20–25°C using a water bath if necessary.
    
  • Reaction: Stir at room temperature (RT) for 1–3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for 1H-indazole (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Quench: Pour the reaction mixture into ice-cold water (100 mL) containing 5% Sodium Thiosulfate (

    
    ) to quench excess iodine.
    
  • Isolation: A solid precipitate forms. Filter the solid, wash copiously with water, and dry under vacuum.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography if necessary.

    • Yield: Typically 85–95%.

    • Characterization:

      
      H NMR (DMSO-
      
      
      
      ) shows loss of the C3 proton singlet (
      
      
      ppm).
Protocol B: General Suzuki-Miyaura Coupling at C3

Used to attach aryl groups for kinase specificity.

Reagents:

  • 3-Iodo-1H-indazole (1.0 eq)[3]

  • Aryl Boronic Acid (1.2 eq)[2]

  • Catalyst:

    
     (5 mol%)[2]
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)[2]
    
  • Solvent: 1,4-Dioxane or DME[2]

Method:

  • Degassing: Combine 3-iodo-1H-indazole, aryl boronic acid, and solvent in a reaction vial. Bubble Nitrogen (

    
    ) through the solution for 10 minutes to remove oxygen.
    
  • Catalyst Addition: Add

    
     and the aqueous base. Seal the vial.
    
  • Heating: Heat to 90–100°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Gradient Hexane

    
     EtOAc).
    
Protocol C: In Vitro Kinase Inhibition Assay (Generic VEGFR2)

To validate the biological activity of the synthesized derivative.

System: ADP-Glo™ Kinase Assay (Promega) or similar radiometric/fluorescence assay. Reagents: Recombinant VEGFR2 kinase, Poly(Glu,Tyr) substrate, ATP, Test Compound.[2]

Method:

  • Preparation: Prepare 2.5x Kinase Solution and 2.5x ATP/Substrate solution in Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Incubation: In a 384-well plate, add:

    • 2 µL Test Compound (in DMSO, serial dilutions).

    • 4 µL Kinase Solution.

    • Incubate for 10 mins at RT.

  • Reaction Start: Add 4 µL ATP/Substrate solution.

  • Reaction: Incubate at RT for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (10 µL) to stop reaction and deplete remaining ATP. Incubate 40 mins. Add Kinase Detection Reagent (20 µL) to convert ADP to ATP

    
     Luciferase signal.
    
  • Read: Measure luminescence. Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • BenchChem. (2025).[1] 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers. Retrieved from [2]

  • Li, Z., et al. (2021).[2] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [2]

  • Ng, P.S., et al. (2021).[2][4] Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from

  • Bhattacharya, S.K., et al. (2015).[2] Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [2]

  • Chandrasekhar, T., et al. (2012).[2][5][6] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.[6] Retrieved from [2][5][6]

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole

Topic: Synthesis protocol for 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Abstract This application note de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis protocol for 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract This application note details a robust, two-step synthetic protocol for the preparation of 5-(cyclohexylmethoxy)-3-iodo-1H-indazole, a critical intermediate for constructing indazole-based kinase inhibitors (e.g., VEGFR, PDGFR families). The method prioritizes regioselectivity and scalability, utilizing a thermodynamic preference for O-alkylation followed by a base-mediated electrophilic iodination at the C-3 position. This guide addresses common challenges such as N- vs. O-alkylation competition and over-iodination.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the use of unstable intermediates and expensive transition metal catalysts. The strategy relies on the distinct pKa differences between the phenolic hydroxyl group (pKa ~10) and the indazole N-H (pKa ~14) to achieve selective functionalization.

Strategic Disconnections
  • C-3 Iodination: The final step utilizes molecular iodine in a basic medium (

    
    /KOH), a method specific for activating the C-3 position of 1H-indazoles via an iodonium intermediate.
    
  • Ether Linkage Formation: The 5-cyclohexylmethoxy motif is installed early using a Williamson ether synthesis. This avoids the steric hindrance that might occur if the bulky iodine were already present.

Retrosynthesis Target 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole (Target Molecule) Intermediate 5-(Cyclohexylmethoxy)-1H-indazole (Stable Ether Intermediate) Target->Intermediate C-3 Iodination (I2, KOH) SM1 5-Hydroxy-1H-indazole (Starting Material) Intermediate->SM1 O-Alkylation (Cs2CO3/DMF) SM2 (Bromomethyl)cyclohexane (Alkylating Agent) Intermediate->SM2

Figure 1: Retrosynthetic pathway prioritizing O-alkylation followed by regioselective C-3 iodination.

Experimental Protocol

Step 1: Regioselective O-Alkylation

Objective: Synthesis of 5-(cyclohexylmethoxy)-1H-indazole. Challenge: Preventing competitive N-alkylation (N1 or N2 positions). Solution: Use of Cesium Carbonate (


) or Potassium Carbonate (

) in DMF. The phenolic proton is significantly more acidic than the indazole N-H, allowing for selective deprotonation and reaction at the oxygen atom under controlled stoichiometry.
Materials
ReagentEquiv.MW ( g/mol )Role
5-Hydroxy-1H-indazole 1.0134.14Substrate
(Bromomethyl)cyclohexane 1.2177.08Electrophile
Cesium Carbonate (

)
1.5325.82Base
DMF (Anhydrous) --Solvent (0.2 M)
Procedure
  • Setup: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 5-Hydroxy-1H-indazole (1.0 equiv) and anhydrous DMF (5 mL per mmol substrate). Stir until fully dissolved.

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure formation of the phenoxide anion.
    
    • Note: The solution typically darkens slightly.

  • Alkylation: Add (Bromomethyl)cyclohexane (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check by TLC (1:1 Hexane/EtOAc) or LC-MS. The starting material (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool to RT.

    • Pour the mixture into ice-cold water (10x reaction volume) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.[1][2]

    • If oil forms: Extract with EtOAc (3x), wash combined organics with brine (2x), dry over

      
      , and concentrate.[1]
      
  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 75–85% Data:


 NMR (DMSO-

) should show a doublet around

3.8 ppm (O-CH2) and disappearance of the phenolic -OH singlet.
Step 2: C-3 Iodination

Objective: Synthesis of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole. Mechanism: Base-mediated electrophilic substitution. The base (KOH) deprotonates the N-H, increasing electron density on the indazole ring, facilitating attack on the iodine molecule specifically at C-3.

Materials
ReagentEquiv.MW ( g/mol )Role
5-(Cyclohexylmethoxy)-1H-indazole 1.0230.31Substrate
Iodine (

)
1.2253.81Iodinating Agent
Potassium Hydroxide (KOH) 2.556.11Base
DMF --Solvent (0.2 M)
Sodium Thiosulfate (10% aq) --Quenching Agent
Procedure
  • Setup: Use a light-shielded flask (wrap in aluminum foil) as iodine is photosensitive.

  • Solubilization: Dissolve the intermediate from Step 1 (1.0 equiv) in DMF.

  • Base Addition: Add solid KOH (2.5 equiv) pellets or crushed powder. Stir for 15 minutes at RT.[3][4]

  • Iodination: Add molecular Iodine (

    
    ) (1.2 equiv) portion-wise over 10 minutes.
    
    • Critical: Exothermic reaction. Monitor temperature; do not exceed 30°C to prevent side reactions.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: TLC (3:1 Hexane/EtOAc). Product will be slightly less polar than the starting material.

  • Quenching: Pour the reaction mixture into a solution of 10%

    
     (sodium thiosulfate) and ice water. This reduces excess iodine (color change from brown/red to yellow/white).
    
  • Isolation:

    • A precipitate usually forms. Stir for 30 minutes to granulate the solid.

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.

    • Dry in a vacuum oven at 45°C overnight.

  • Purification: Recrystallization from Ethanol or Toluene is recommended if the purity is <95%.

Expected Yield: 80–90% Appearance: Off-white to pale yellow solid.

Analytical Validation

AssayExpected ResultInterpretation
HPLC Purity >98% (254 nm)Single peak, no residual iodine.
MS (ESI+) m/z ~357.0 [M+H]+Matches Formula

.
1H NMR (DMSO-d6)

13.5 (s, 1H, NH)
Broad singlet confirms free NH (N-alkylation absent).
1H NMR (DMSO-d6)

3.85 (d, 2H, O-CH2)
Confirms intact ether linkage.
13C NMR ~85-90 ppm (C-3)Significant upfield shift of C-3 due to Iodine attachment (Heavy atom effect).

Safety & Handling

  • Iodine (

    
    ):  Corrosive and volatile solid. Weigh in a fume hood. Avoid contact with metals.
    
  • Alkyl Bromides: Potential lachrymators and alkylating agents. Use double gloves (Nitrile).

  • DMF: Hepatotoxic. Ensure all rotary evaporation of DMF is conducted with a properly trapped vacuum pump.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Competitive N-alkylationEnsure base is not too strong (avoid NaH). Stick to Carbonates. Keep Temp < 70°C.
Incomplete Iodination Old/Wet IodineUse fresh resublimed Iodine. Increase equivalents to 1.5x.
Product is Brown/Red Residual IodineWash solid product with stronger thiosulfate solution or recrystallize.
Multiple Spots in Step 2 Over-iodinationUnlikely at C-3, but possible on phenyl ring if temp > 60°C. Keep reaction at RT.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole." BenchChem Application Library. Accessed Feb 26, 2026. Link

  • Organic Syntheses. "Preparation of 1H-Indazole-3-carbonitrile." Org.[2][5][6] Synth.2020 , 97, 314-326. Link

  • Giraud, F., et al. "C3-Indazole functionalization: a review." Institute of Chemistry of Clermont-Ferrand. Link

  • Li, X., et al. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances, 2021 . Link

  • ChemicalBook. "5-Iodo-1H-indazole Synthesis Protocols." Link

Sources

Application

Precision Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-Indazole Derivatives

Application Note & Protocol Guide | Version 2.1 Executive Summary The functionalization of the indazole scaffold, particularly at the C3 position, is a critical transformation in the synthesis of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

The functionalization of the indazole scaffold, particularly at the C3 position, is a critical transformation in the synthesis of kinase inhibitors (e.g., Axitinib, Linifanib) and other bioactive small molecules. While 3-iodo-1H-indazole provides an ideal electrophilic handle due to the weak C–I bond, the presence of the acidic N1–H proton (


 in DMSO) presents a unique challenge. In standard palladium-catalyzed manifolds, the free nitrogen can coordinate to Pd(II) intermediates, forming stable "off-cycle" resting states that poison the catalyst.

This guide provides two distinct, field-validated workflows:

  • The Robust Route (Method A): Utilizes N-protection to ensure maximum catalyst turnover and yield, ideal for scale-up.

  • The Direct Route (Method B): Utilizes specialized bulky phosphine ligands (Buchwald G2/G3 precatalysts) or microwave irradiation to overcome N-coordination, enabling rapid library synthesis without protection/deprotection steps.

Mechanistic Insight: The "Azole Effect"

To optimize this reaction, one must understand why standard conditions often fail for unprotected substrates.

The Poisoning Mechanism

In a typical Suzuki cycle, the oxidative addition of the C–I bond to Pd(0) is facile. However, prior to transmetallation, the Pd(II) species is electrophilic. The N1-nitrogen of the indazole, especially after deprotonation by the base (necessary for boronic acid activation), becomes a competent ligand. It displaces labile phosphines, forming a stable Pd(II)-indazole complex that resists transmetallation.

Overcoming the Barrier
  • Steric Bulk: Ligands like XPhos and SPhos are sufficiently bulky to prevent the formation of the bis-indazole-Pd complex, forcing the cycle forward.

  • Protection: Masking N1 with THP, SEM, or Boc eliminates the coordination site entirely.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + 3-Iodoindazole Base Base Activation (Deprotonation of Indazole) OxAdd->Base Poison OFF-CYCLE TRAP Stable Pd(II)-Indazolyl Complex Base->Poison Unprotected N-H (Coordination) TransMet Transmetallation (Rate Limiting Step) Base->TransMet Protected N-R OR Bulky Ligand Prod Reductive Elimination (C-C Bond Formation) TransMet->Prod Prod->Start Regeneration

Figure 1: The catalytic bifurcation. Unprotected indazoles can trap Pd(II) (Red path), stalling the reaction. Bulky ligands or protection favor the Blue path.

Strategic Decision Matrix

FeatureMethod A: N-Protected Method B: Unprotected (Direct)
Substrate Scope Broad; tolerates base-sensitive groups.Limited; incompatible with strong electrophiles.
Step Count 3 (Protect

Couple

Deprotect)
1 (Direct Coupling)
Catalyst Cost Low (Standard Pd(PPh

)

or Pd(dppf)Cl

)
High (XPhos/SPhos Pd G2/G3)
Scale-up Potential High (Predictable purification)Moderate (Solubility issues common)
Typical Yield >85%50–75% (Variable)
Recommendation Use for Process Chemistry & Scale-up .Use for MedChem Library Gen & Screening .

Experimental Protocols

Method A: The Robust Route (N-THP Protected)

Recommended for gram-scale synthesis where reliability is paramount.

Reagents:

  • Substrate: 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [1][2]·CH
    
    
    
    Cl
    
    
    (3–5 mol%)
  • Base: 2M aq. Na

    
    CO
    
    
    
    or K
    
    
    CO
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane or DME (degassed)

Protocol:

  • Setup: Charge a round-bottom flask with the N-THP protected indazole, boronic acid, and Pd catalyst.

  • Inerting: Cap with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon (
    
    
    
    ) three times.
  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous base solution.

  • Reaction: Heat to 85–90°C for 4–12 hours. Monitor by LC-MS (Target mass + THP adduct).

  • Workup: Cool to RT. Dilute with EtOAc and water.[3][4] Separate layers. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .
  • Deprotection (Post-Coupling): Dissolve crude in MeOH/CH

    
    Cl
    
    
    
    (1:1), add HCl (4M in dioxane, 5 equiv), and stir at RT for 2h to remove THP.
Method B: The Direct Route (Unprotected)

Recommended for rapid analog generation.

Reagents:

  • Substrate: 3-iodo-1H-indazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 – 2.0 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) [Alt: Pd(PPh

    
    )
    
    
    
    if using Microwave]
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) [Crucial: Phosphate is superior to Carbonate here]
  • Solvent: THF : Water (4:1) or n-Butanol

Protocol:

  • Setup: In a microwave vial or pressure tube, add 3-iodo-1H-indazole, boronic acid, XPhos Pd G2, and solid K

    
    PO
    
    
    
    .
  • Degassing: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed THF/Water mixture.

  • Reaction:

    • Thermal: Heat to 60–80°C for 2–4 hours.

    • Microwave: Heat to 100–120°C for 30–60 minutes.

  • Note: The reaction mixture may turn dark/black; this is normal.

  • Workup: Adjust pH to ~7 with dilute HCl (carefully!) before extraction to ensure the indazole is protonated and extracts into the organic layer (EtOAc/THF).

Optimization & Troubleshooting Data

Table 1: Catalyst Screening for Unprotected 3-Iodoindazole

Conditions: 1.0 eq Substrate, 1.5 eq Ph-B(OH)


, 3.0 eq K

CO

, Dioxane/H

O, 100°C, 2h.
Catalyst SystemLigand ClassConversion (LCMS)Isolated YieldNotes
Pd(PPh

)

Monodentate45%30%Significant dehalogenation observed.
Pd(dppf)Cl

Bidentate60%52%Slow kinetics; requires 12h+.
Pd(OAc)

+ SPhos
Dialkylbiaryl92%84%Excellent turnover.
XPhos Pd G2 Precatalyst98% 91% Best performance. Fast initiation.
Table 2: Common Failure Modes & Fixes
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst PoisoningSwitch to Method B (XPhos/SPhos) or Protect Nitrogen (Method A).
De-iodination (Indazole formed)

-Hydride Elimination or Over-reduction
Use dry solvents (anhydrous conditions) or switch solvent to Toluene/Water. Lower temp.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or add excess boronic acid (2.0 equiv).
Black Precipitate Pd Aggregation (Pd Black)Add additional ligand (triphenylphosphine) or switch to Pd(dppf)Cl

.

Process Workflow (Graphviz)

Workflow Start Start: 3-Iodo-1H-Indazole Decision Is Scale > 1g OR Complex Boronic Acid? Start->Decision Protect Protect N1 (THP/SEM) DHP, pTsOH, DCM Decision->Protect Yes (Robustness needed) CoupleB Direct Coupling (Method B) XPhos Pd G2, K3PO4 THF/H2O, 60°C Decision->CoupleB No (Speed needed) CoupleA Coupling (Method A) Pd(dppf)Cl2, Na2CO3 85°C, 12h Protect->CoupleA Deprotect Deprotection HCl/MeOH or TFA CoupleA->Deprotect Purify Purification Column Chrom (Hex/EtOAc) OR Crystallization Deprotect->Purify CoupleB->Purify Final Final Product 3-Aryl-1H-Indazole Purify->Final

Figure 2: Operational workflow for selecting the optimal synthetic pathway.

References

  • Mechanistic Inhibition by Azoles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[5][6]

    • Source:J. Am. Chem. Soc.[5][6][7]2013 , 135, 34, 12877–12885.[5]

    • URL:[Link][6]

    • Note: Defines the use of XPhos/SPhos to overcome N-H poisoning.
  • Microwave Assisted Protocols

    • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.[8]

    • Source:Molecules2018 , 23(8), 2051.[9]

    • URL:[Link]

    • Note: Validates microwave conditions for unprotected substrates.[9]

  • General Indazole Reactivity

    • Title: A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.
    • Source: BenchChem Application Notes.[8]

  • C-3 Functionalization Reviews

    • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[4][6][10][11]

    • Source:Molecules2023, 28, 2765.
    • URL:[Link]

Sources

Method

Application Note &amp; Protocols: Regioselective N-Alkylation of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of the indazole nucleus, particularly through N-alkylation, i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in drug development, as the position of the N-substituent profoundly impacts biological activity.[2][3] However, the direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 regioisomers, posing significant challenges for synthesis and purification.[4][5] This guide provides a comprehensive overview and detailed protocols for the regioselective N-alkylation of a key intermediate, 5-(cyclohexylmethoxy)-3-iodo-1H-indazole. We will explore two distinct, highly selective methodologies targeting the N1 and N2 positions, respectively, explain the mechanistic rationale behind the observed selectivity, and provide robust protocols for implementation in a research and drug development setting.

The Fundamental Challenge: N1 vs. N2 Regioselectivity

The N-alkylation of an indazole presents an inherent regiochemical challenge due to the existence of two nucleophilic nitrogen atoms within the pyrazole ring. The indazole core exists in tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered the more thermodynamically stable form.[1][6][7] Direct alkylation can occur on either nitrogen, and the resulting N1/N2 product ratio is dictated by a delicate interplay of electronic, steric, and reaction-condition-dependent factors.[4][8]

Controlling the site of alkylation is paramount. The choice of base, solvent, counter-ion, and even the nature of the alkylating agent can dramatically shift the reaction outcome from one regioisomer to the other.[6][8] For the specific substrate, 5-(cyclohexylmethoxy)-3-iodo-1H-indazole, the 3-iodo substituent serves as a crucial synthetic handle for subsequent cross-coupling reactions, while the 5-alkoxy group can be used to modulate physicochemical properties. Achieving regiocontrol in the N-alkylation of this intermediate is therefore a critical step for efficient library synthesis and lead optimization.

G cluster_factors Controlling Factors Conditions Reaction Conditions Regioselectivity N1 vs. N2 Regioselectivity Conditions->Regioselectivity Base Base (e.g., NaH, Cs2CO3) Conditions->Base Solvent Solvent (e.g., THF, DMF) Conditions->Solvent Temp Temperature Conditions->Temp Substrate Substrate Properties Substrate->Regioselectivity Sterics Steric Hindrance (C3/C7 Substituents) Substrate->Sterics Electronics Electronic Effects (EWG vs. EDG) Substrate->Electronics Method Alkylation Method Method->Regioselectivity SN2 S N 2 Alkylation (e.g., Alkyl Halide) Method->SN2 Mitsunobu Mitsunobu Reaction Method->Mitsunobu

Caption: Key factors influencing the regiochemical outcome of indazole N-alkylation.

Synthesis of Starting Material: 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole

The preparation of the title compound is a prerequisite for the N-alkylation studies. While numerous routes to substituted 3-iodoindazoles exist, a common and effective strategy involves the iodination of the corresponding 1H-indazole precursor. This is typically achieved using iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar solvent.

Conceptual Protocol:

  • Synthesis of 5-(Cyclohexylmethoxy)-1H-indazole: This precursor can be synthesized via established methods, often starting from a suitably substituted 2-methyl-4-alkoxyaniline, which undergoes diazotization followed by reductive cyclization.

  • Iodination at C3: The 5-(cyclohexylmethoxy)-1H-indazole is dissolved in a polar aprotic solvent such as DMF or dioxane.

  • A base (e.g., KOH, NaOH) is added, followed by the portion-wise addition of iodine (I₂).

  • The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

  • Work-up and purification by crystallization or column chromatography yield the desired 5-(cyclohexylmethoxy)-3-iodo-1H-indazole.

Protocol I: Selective Synthesis of N1-Alkylated Indazoles

This protocol is designed to favor the formation of the thermodynamically more stable N1-alkylated regioisomer. The selection of a strong, non-coordinating base in a non-polar, aprotic solvent is critical. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been repeatedly shown to provide excellent N1 selectivity for a wide range of indazole substrates.[1][7][9][10]

Causality of Selectivity: The high N1-selectivity is attributed to the formation of the indazole anion in a less polar solvent (THF). The sodium counter-ion (Na⁺) is thought to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile to this position.[5] This directs the alkylating agent to the more accessible and thermodynamically favored N1 position. This method operates under thermodynamic control, often requiring slightly elevated temperatures to ensure equilibration to the most stable product.[6][11]

G start Reactant Mixture: • 3-Iodo-Indazole • Alkyl Halide/Tosylate deprotonation Deprotonation NaH in THF 0°C to RT start->deprotonation 1. alkylation N1-Alkylation Add Electrophile RT to 50°C deprotonation->alkylation 2. workup Aqueous Workup & Extraction alkylation->workup 3. purification Purification (Column Chromatography) workup->purification 4. product Isolated N1-Product purification->product 5.

Caption: General workflow for the N1-selective alkylation of indazoles using NaH/THF.

Detailed Step-by-Step Protocol (N1-Alkylation):

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-(cyclohexylmethoxy)-3-iodo-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions to the stirred solution.

    • Scientist's Note: Effervescence (H₂ gas evolution) will be observed. Ensure adequate venting.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Re-cool the mixture to 0 °C. Add the alkylating agent (e.g., alkyl bromide, tosylate, or mesylate, 1.1 equiv) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. If the reaction is sluggish (as monitored by TLC or LC-MS), gently heat the mixture to 50 °C until the starting material is consumed.[1][8]

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.

Protocol II: Selective Synthesis of N2-Alkylated Indazoles

For accessing the N2-regioisomer, a change in reaction mechanism is required. The Mitsunobu reaction is a powerful and reliable method for achieving high N2 selectivity in the alkylation of indazoles.[1][3][4] This reaction utilizes an alcohol as the alkylating agent in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).

Causality of Selectivity: The Mitsunobu reaction proceeds through a different pathway than direct SN2 alkylation. An initial reaction between the phosphine and the azodicarboxylate forms a phosphonium species. This activates the alcohol, which is then displaced by the indazole. The N2-selectivity is often rationalized by the steric bulk of the intermediate phosphonium-alkoxy-indazolide complex, which favors the nucleophilic attack from the less sterically hindered N2 position.[12] The reaction generally provides the kinetically favored product.[6]

G start Reactant Mixture: • 3-Iodo-Indazole • Alcohol • PPh3 activation Activation Add DEAD/DIAD in THF 0°C start->activation 1. alkylation N2-Alkylation Stir at RT activation->alkylation 2. concentration Solvent Removal alkylation->concentration 3. purification Purification (Column Chromatography) concentration->purification 4. product Isolated N2-Product purification->product 5.

Caption: General workflow for the N2-selective alkylation of indazoles via the Mitsunobu reaction.

Detailed Step-by-Step Protocol (N2-Alkylation):

  • Preparation: To a stirred solution of 5-(cyclohexylmethoxy)-3-iodo-1H-indazole (1.0 equiv), the desired alcohol (1.5-2.0 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF, under an inert atmosphere, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.

    • Scientist's Note: A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed. The addition should be slow to control any exotherm.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 10-20 minutes, then warm to room temperature and continue stirring until the starting indazole is consumed (typically 4-18 hours, monitored by TLC or LC-MS).

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The main challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide byproduct. Purify the crude residue directly by flash column chromatography on silica gel to separate the desired N2-alkylated indazole from the byproduct and any unreacted starting materials.

Data Summary and Isomer Characterization

The choice of protocol has a decisive impact on the reaction outcome. The following table summarizes the expected results for the N-alkylation of 5-(cyclohexylmethoxy)-3-iodo-1H-indazole.

ParameterProtocol I (N1-Selective)Protocol II (N2-Selective)
Target Isomer N1-alkyl-5-(cyclohexylmethoxy)-3-iodo-indazoleN2-alkyl-5-(cyclohexylmethoxy)-3-iodo-indazole
Key Reagents NaH, Alkyl Halide/TosylatePPh₃, DEAD/DIAD, Alcohol
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Control ThermodynamicKinetic / Steric
Typical N1:N2 Ratio >95:5<5:95
Common Byproduct Unreacted starting materialTriphenylphosphine oxide

Trustworthiness: Isomer Assignment by NMR

Unambiguous structural assignment of the N1 and N2 regioisomers is critical and is reliably achieved using 2D NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC).[4][13]

  • N1-Isomer Identification: The key correlation is a 3-bond coupling (³J) between the protons of the N-alkyl methylene group (N-CH₂ -R) and the indazole ring's C7a carbon.

  • N2-Isomer Identification: The key correlation is a 3-bond coupling (³J) between the protons of the N-alkyl methylene group (N-CH₂ -R) and the indazole ring's C3 carbon.[8]

Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used as a confirmatory technique. For the N1-isomer, a NOE correlation would be expected between the N-CH₂ protons and the proton at the C7 position of the indazole ring.[4][13]

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Keating, J. J., & Alam, R. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.[Link]

  • Valdés, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.[Link]

  • Valdés, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Archives.[Link]

  • Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.[Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed.[Link]

  • ResearchGate. (2024). (A) N1-Alkyl indazoles as bioisosteres³ and pharmacophores4,5 in... ResearchGate.[Link]

  • Dong, L., et al. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.[Link]

  • Reddy, T. J., et al. (2010). Orthogonal regioselective synthesis of N-alkyl-3-substituted tetrahydroindazolones. Tetrahedron Letters, 51(28), 3682-3685. [Link]

  • Boyd, S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC - NIH.[Link]

  • Boyd, S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(12), 8233-8238. [Link]

  • Companyó, X., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed.[Link]

  • Jakowska, J., & Kowalski, P. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1376. [Link]

  • DergiPark. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Faculty of Pharmacy of Ankara University.[Link]

  • Bentiss, F., et al. (2007). Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. ResearchGate.[Link]

  • Campbell, C. D. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints.[Link]

  • Britton, J., et al. (2019). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 4(8), 1405-1413. [Link]

  • Alam, R. M., & Keating, J. J. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.[Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. ACS GCI Reagent Guides.[Link]

  • Boyd, S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.[Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(6), 99-130. [Link]

Sources

Application

Application Notes &amp; Protocols for the Etherification of 5-Hydroxy-3-iodo-1H-indazole

Abstract: This document provides a comprehensive technical guide for the etherification of 5-hydroxy-3-iodo-1H-indazole, a critical intermediate in the synthesis of kinase inhibitors and other pharmacologically active mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the etherification of 5-hydroxy-3-iodo-1H-indazole, a critical intermediate in the synthesis of kinase inhibitors and other pharmacologically active molecules. We present two robust and field-proven protocols: the classical Williamson Ether Synthesis and the milder Mitsunobu Reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and expert commentary on experimental choices to ensure reproducible and high-yield synthesis. All protocols are supported by authoritative references and include detailed purification and characterization guidelines.

Introduction: The Strategic Importance of 5-Alkoxy-3-iodo-1H-indazoles

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] The functionalization of this heterocyclic system is paramount for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADME).

The 5-hydroxy-3-iodo-1H-indazole intermediate is particularly valuable. The iodine atom at the C3-position serves as a versatile synthetic handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2] The hydroxyl group at the C5-position offers a prime site for modification to influence solubility and create new hydrogen bonding interactions with biological targets. Converting this hydroxyl group to an ether (alkoxy group) is a common strategy to fine-tune these properties.

This guide details the two primary methods for achieving this transformation, providing the user with options based on substrate compatibility, desired scale, and available reagents.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and cost-effective method for preparing ethers.[3] The reaction proceeds via an SN2 mechanism, where a phenoxide, generated by deprotonating the 5-hydroxy group with a suitable base, acts as a nucleophile to displace a leaving group (typically a halide) from an alkyl electrophile.[4]

Mechanistic Principle & Strategic Considerations

The core of this reaction is the deprotonation of the phenolic hydroxyl group. The pKa of a phenol is typically around 10, making it significantly more acidic than an aliphatic alcohol. This allows for the use of moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) may be required to drive the reaction to completion.

Key Experimental Choices:

  • Base Selection: Potassium carbonate is a mild, inexpensive, and easy-to-handle base suitable for most primary alkyl halides. Cesium carbonate is more soluble and can accelerate the reaction due to the "cesium effect," but it is more expensive. Sodium hydride is a very strong, non-nucleophilic base that ensures complete deprotonation but requires strict anhydrous conditions.

  • Alkyl Halide Reactivity: The reaction is most efficient with methyl and primary alkyl halides.[4] Secondary alkyl halides can also be used but may lead to a mixture of substitution (ether) and elimination (alkene) products. Tertiary alkyl halides are unsuitable as they will almost exclusively undergo elimination.[4] Alkyl iodides are the most reactive, followed by bromides and then chlorides.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively free and highly reactive.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 5-ethoxy-3-iodo-1H-indazole as a representative example.

Materials:

  • 5-hydroxy-3-iodo-1H-indazole

  • Iodoethane (or Bromoethane)

  • Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-hydroxy-3-iodo-1H-indazole (1.0 eq).

  • Add anhydrous DMF (approx. 10 mL per 1 g of starting material). Stir the mixture until the solid is fully dissolved.

  • Add finely powdered potassium carbonate (2.0 - 2.5 eq). The mixture will become a suspension.

  • Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate phenoxide formation.

  • Add iodoethane (1.2 - 1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water (approx. 10x the volume of DMF). This will precipitate the crude product.

  • Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with deionized water to remove DMF and inorganic salts.

  • Dissolve the crude solid in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 5-alkoxy-3-iodo-1H-indazole.[5]

Williamson Synthesis Workflow Diagram

Williamson_Ether_Synthesis reagent reagent process process product product analysis analysis A 1. Dissolve 5-hydroxy-3-iodo-1H-indazole in anhydrous DMF B 2. Add K2CO3 (Base) Stir for 20 min A->B C 3. Add Alkyl Halide (R-X) (e.g., Iodoethane) B->C D 4. Heat to 50-60 °C Monitor by TLC C->D E 5. Aqueous Work-up (Precipitation & Filtration) D->E F 6. Extraction with Ethyl Acetate E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure 5-Alkoxy-3-iodo-1H-indazole H->I

Caption: Workflow for Williamson etherification of 5-hydroxy-3-iodo-1H-indazole.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including ethers, with high stereochemical inversion.[6] For phenolic substrates like 5-hydroxy-3-iodo-1H-indazole, the phenol acts as the acidic nucleophile. The reaction uses a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Mechanistic Principle & Strategic Considerations

The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[6] This intermediate deprotonates the acidic phenol. The resulting phenoxide then attacks an alkoxyphosphonium species (formed from the reaction of the betaine with the alcohol electrophile), displacing triphenylphosphine oxide (TPPO) in an SN2 fashion to form the desired ether.

Key Experimental Choices:

  • Reagents: DEAD is historically common but is shock-sensitive. DIAD is often preferred for its greater stability. The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which can complicate purification.

  • Conditions: The reaction is typically run at low temperatures (starting at 0 °C or below) to control the initial exothermic reaction between PPh₃ and DEAD/DIAD.[6]

  • Advantages: The Mitsunobu reaction proceeds under neutral and mild conditions, making it suitable for substrates with base-sensitive functional groups. It is an excellent alternative when the Williamson synthesis fails, particularly with sterically hindered alcohols.

Detailed Experimental Protocol: Mitsunobu Reaction

This protocol describes the etherification using ethanol as the alkyl source.

Materials:

  • 5-hydroxy-3-iodo-1H-indazole

  • Triphenylphosphine (PPh₃)

  • Ethanol (anhydrous)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-hydroxy-3-iodo-1H-indazole (1.0 eq), triphenylphosphine (1.5 eq), and anhydrous THF (approx. 15 mL per 1 g of indazole).

  • Add anhydrous ethanol (2.0 - 3.0 eq). Stir the mixture at room temperature until all solids dissolve.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add DIAD (1.5 eq) dropwise over 20-30 minutes. A color change (typically to yellow or orange) and a slight exotherm may be observed. Maintain the internal temperature below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

  • Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dissolve the residue in a minimal amount of dichloromethane or ethyl acetate.

  • Purification: Directly load the concentrated residue onto a silica gel column. The byproducts (TPPO and the hydrazine derivative) can be challenging to separate. A common strategy is to elute with a non-polar solvent (e.g., hexane/DCM) to first remove less polar impurities, then gradually increase the polarity (e.g., with ethyl acetate) to elute the desired product. TPPO often co-elutes with products of moderate polarity; careful fractionation is required.

Mitsunobu Reaction Workflow Diagram

Mitsunobu_Reaction reagent reagent process process product product analysis analysis A 1. Dissolve Indazole, PPh3 & R-OH in anhydrous THF B 2. Cool to 0 °C A->B C 3. Add DIAD or DEAD dropwise B->C D 4. Warm to RT Stir for 6-18h C->D E 5. Monitor by TLC D->E F 6. Concentrate Solvent E->F G 7. Direct Purification by Column Chromatography F->G H Pure 5-Alkoxy-3-iodo-1H-indazole G->H

Sources

Method

Application Note: Strategic Utilization of 3-Iodoindazoles in High-Throughput Library Synthesis

Abstract The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands.[1] The 3-position of the indazo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands.[1] The 3-position of the indazole ring offers a critical vector for exploring chemical space, yet it is often underutilized due to synthetic challenges in regiocontrol and reactivity. This guide details a robust, scalable protocol for synthesizing 3-iodo-1H-indazole and utilizing it as a universal building block for parallel library synthesis.[1] We focus on overcoming the specific challenges of N-alkylation regioselectivity (N1 vs. N2) and optimizing C3 cross-coupling efficiency.

Introduction: The 3-Iodo Advantage

In drug discovery, the ability to rapidly diversify a core scaffold is paramount.[2] 3-Iodoindazole is unique because the C-I bond at the 3-position is highly reactive toward oxidative addition by Palladium(0), enabling a wide array of cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, Heck).[1]

However, two primary bottlenecks exist:[1]

  • Regioselectivity: The indazole nitrogen atoms (N1 and N2) are ambident nucleophiles. Controlling where the protecting group or substituent attaches is critical for structure-activity relationship (SAR) consistency.

  • Proton Transfer Interference: Unprotected N-H indazoles can poison Pd-catalysts or undergo competitive deprotonation, stalling cross-coupling cycles.

This protocol establishes a "Protect-First, Couple-Second" workflow to ensure library fidelity.[1]

Core Synthesis: Preparation of 3-Iodo-1H-indazole

Objective: Scalable synthesis of the parent iodide from commercially available indazole.

This method utilizes elemental iodine under basic conditions. Unlike N-iodosuccinimide (NIS) protocols, the KOH/


 method is more atom-economical for gram-scale preparation.
Reagents
  • 1H-Indazole (1.0 equiv)[2][3][4]

  • Iodine (

    
    ) (1.5 equiv)[1][4]
    
  • Potassium Hydroxide (KOH) pellets (2.0 equiv)[1]

  • DMF (Dimethylformamide), anhydrous[1]

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Indazole (e.g., 10.0 g, 84.6 mmol) in DMF (50 mL).

  • Base Addition: Add KOH pellets (9.5 g, 169 mmol) in a single portion. The solution may warm slightly; ensure internal temp remains <30°C.

  • Iodination: Cool the mixture to 0°C using an ice bath. Add Iodine (32.2 g, 127 mmol) portion-wise over 20 minutes.

    • Expert Tip: Rapid addition of iodine causes a sharp exotherm which can lead to over-iodination or tar formation. Maintain T < 5°C during addition.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[5] The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quench & Workup: Pour the reaction mixture into a stirred solution of 10% aqueous

    
     (200 mL) to quench excess iodine. A white/off-white precipitate will form immediately.
    
  • Isolation: Filter the solid, wash copiously with water (3 x 50 mL) to remove DMF and inorganic salts. Dry the filter cake under vacuum at 45°C overnight.

Expected Yield: 85–92% (Off-white solid). Validation:


H NMR (DMSO-

) should show a broad singlet at

13.5 (NH) and loss of the C3 proton signal.

The Regiocontrol Checkpoint (N1 vs. N2)

Before library synthesis, the nitrogen must be managed. Direct alkylation often yields a mixture of N1 (thermodynamic) and N2 (kinetic) products.[1][6]

Strategic Decision: The SEM-Protection Route

For library synthesis, we utilize the SEM (2-(Trimethylsilyl)ethoxymethyl) group. It directs exclusively to N1 under specific conditions and is orthogonal to most cross-coupling conditions, yet removable with TBAF or acid later.[1]

Protocol: N1-Selective Protection[1]
  • Deprotonation: Suspend 3-iodo-1H-indazole (1.0 equiv) in anhydrous THF at 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.

    • Mechanism:[7][8][9][10][11] The sodium salt of indazole forms a tight ion pair. In THF, the N2 nitrogen coordinates the

      
       cation, shielding it and directing the electrophile to N1.[1]
      
  • Addition: Add SEM-Cl (1.1 equiv) dropwise.

  • Completion: Stir at RT for 2 hours. Quench with sat.

    
    .
    
  • Purification: Silica gel chromatography (0-20% EtOAc/Hex).

Regio-Outcome: >95:5 N1:N2 selectivity is typical in THF.

Library Diversification Protocols

With 1-(SEM)-3-iodoindazole in hand, we proceed to parallel synthesis.

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: 3-Aryl and 3-Heteroaryl Indazoles.

ParameterConditionRationale
Catalyst

(5 mol%)
Robust, air-stable, excellent for heteroaryl boronic acids.[1]
Base

(2.0 equiv)
"Anhydrous" base effect; superior for sterically hindered substrates compared to

.
Solvent 1,4-Dioxane : Water (4:[1]1)Water is required to activate the boronic acid (formation of boronate species).
Temp/Time 90°C, 12h (Thermal) or 110°C, 30min (Microwave)Indazole C3-I is reactive but requires heat for sterically demanding partners.[1]

Protocol:

  • Dispense 1-(SEM)-3-iodoindazole (0.1 mmol) into reaction vials.

  • Add Boronic Acid monomer (

    
    , 1.5 equiv).[1]
    
  • Add premixed catalyst/base slurry in degassed solvent.

  • Seal and heat.

  • Filter through Celite/Silica plug to remove Pd before LCMS analysis.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: 3-Amino Indazoles (Kinase Inhibitor Motifs).

ParameterConditionRationale
Catalyst

(2 mol%) + Xantphos (4 mol%)
Xantphos (wide bite angle) facilitates reductive elimination of the amine.
Base

(1.5 equiv)
Strong base required to deprotonate the amine.
Solvent Toluene or Dioxane (Anhydrous)Strictly anhydrous to prevent hydrodehalogenation.
Temp 100°C

Protocol:

  • Charge vial with 1-(SEM)-3-iodoindazole and Amine (1.2 equiv).

  • Add Base and Catalyst/Ligand mixture in Toluene.[4][12]

  • Sparge with Argon for 2 minutes (Oxygen inhibits this cycle).

  • Heat at 100°C for 16 hours.

Visualizing the Workflow

The following diagrams illustrate the decision logic and experimental flow.

Diagram 1: Synthesis & Regiocontrol Logic

IndazoleWorkflow Start Start: 1H-Indazole Iodination Iodination (I2, KOH, DMF) Start->Iodination Core Core: 3-Iodo-1H-indazole Iodination->Core Decision Regiocontrol Decision Core->Decision RouteA Route A: Direct Coupling (Unprotected) Decision->RouteA Fast/Risky RouteB Route B: N-Protection (Recommended) Decision->RouteB Robust/Scalable Risk Risk: Catalyst Poisoning N1/N2 Mixtures RouteA->Risk Protected 1-(SEM)-3-iodoindazole (Pure N1 Isomer) RouteB->Protected NaH, SEM-Cl, THF Library Library Synthesis (Suzuki / Buchwald) Risk->Library Low Yield Protected->Library

Figure 1: Strategic workflow for processing indazole starting materials. Route B is the recommended path for high-throughput applications to ensure purity.

Diagram 2: Parallel Library Matrix

LibraryMatrix Block Building Block: 3-Iodo-1-SEM-indazole Suzuki Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 Boronic Acids Block->Suzuki Buchwald Buchwald-Hartwig Pd2(dba)3, Xantphos Amines Block->Buchwald Sonogashira Sonogashira Pd(PPh3)2Cl2, CuI Alkynes Block->Sonogashira ProdA 3-Aryl Indazoles (Kinase Inhibitors) Suzuki->ProdA ProdB 3-Amino Indazoles (Bioactive Core) Buchwald->ProdB ProdC 3-Alkynyl Indazoles (Click Chem Ready) Sonogashira->ProdC

Figure 2: Divergent synthesis capabilities from the single 3-iodo precursor.

Troubleshooting & Optimization

  • Problem: Low conversion in Suzuki coupling.

    • Solution: Switch base to

      
      . Ensure solvent is degassed (oxygen kills Pd(0)).[1] If the boronic acid is heteroaromatic (e.g., pyridine), add 10 mol% 
      
      
      
      to facilitate transmetallation.[1]
  • Problem: N1/N2 mixture during protection.

    • Solution: Ensure temperature is 0°C or lower during electrophile addition. Use THF (promotes N1 via chelation) rather than DMF (which can erode selectivity due to high dielectric constant).[1]

  • Problem: De-iodination (Protodehalogenation).

    • Solution: This occurs if the catalyst cycle stalls. Increase catalyst loading or switch to a more active precatalyst like XPhos Pd G2 .

References

  • Synthesis of 3-iodo-1H-indazole: Molecules2020 , 25(11), 2533.[1] "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives."

  • Regioselective Alkylation: Beilstein J. Org. Chem.2021 , 17, 1709–1719.[1] "Regioselective N-alkylation of the 1H-indazole scaffold."

  • Large Scale Protocol: Organic Syntheses2020 , 97, 314-326.[1][5] "Preparation of 1H-Indazole-3-carbonitrile (via 3-iodo intermediate)."

  • Buchwald-Hartwig Conditions: BenchChem Application Note. "Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole."

Sources

Application

Palladium-catalyzed functionalization of 3-iodo indazoles

Strategic Overview: The 3-Iodo Indazole Scaffold The indazole ring system is a pharmacophore of immense significance, acting as a bioisostere for indole and benzimidazole in kinase inhibitors (e.g., Axitinib) and anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The 3-Iodo Indazole Scaffold

The indazole ring system is a pharmacophore of immense significance, acting as a bioisostere for indole and benzimidazole in kinase inhibitors (e.g., Axitinib) and anti-inflammatory agents. While C3-functionalization can be achieved via direct C-H activation, the 3-iodo indazole intermediate remains the gold standard for regioselective complexity generation.

Why 3-Iodo?

  • Reactivity: The C3–I bond possesses a lower bond dissociation energy (approx. 53 kcal/mol) compared to C3–Br or C3–Cl, facilitating rapid oxidative addition even with less active Pd(0) species.

  • Regiocontrol: Unlike direct arylation, which can suffer from C3 vs. C7 selectivity issues, the iodine handle locks the reaction site.

The Primary Challenge: The indazole core contains two nitrogen atoms (N1-H and N2). The free N-H is acidic (pKa ~14), and the pyridine-like N2 is a potent ligand. In Pd-catalysis, these features lead to two failure modes:

  • Catalyst Poisoning: N2 coordinates to Pd(II), arresting the catalytic cycle.

  • Protodehalogenation: In the presence of base and trace moisture, the iodine can be replaced by hydrogen, destroying the handle.

Pre-Reaction Decision Matrix: To Protect or Not?

Before selecting a protocol, the protection strategy must be defined. While "unprotected" couplings are published, they are often substrate-specific. For robust scale-up, protection is recommended.

Table 1: Protecting Group Strategy for 3-Iodo Indazoles

Protecting GroupInstallationStability (Base/Pd)RemovalRecommendation
SEM (2-(Trimethylsilyl)ethoxymethyl)NaH, SEM-ClExcellent (Stable to hot carbonate/phosphate)TBAF or mild acidHigh (Best for complex synthesis)
THP (Tetrahydropyranyl)DHP, pTsOHGood (Stable to moderate base)Mild Acid (HCl/MeOH)Medium (Good for cost-efficiency)
Boc (tert-Butyloxycarbonyl)Boc2O, DMAPPoor (Labile >80°C with base)TFA or HeatLow (Only for rapid microwave coupling)
None (Free N-H)N/AVariable (Requires excess base)N/AConditional (Only for simple Suzuki)

Mechanistic Insight & Workflow

The following diagram illustrates the critical decision pathways and the specific catalytic cycle nuances for this substrate.

IndazoleWorkflow Start Start: 3-Iodo Indazole Decision Select Coupling Partner Start->Decision Suzuki Suzuki-Miyaura (Boronic Acids) Decision->Suzuki C-C (Aryl) Buchwald Buchwald-Hartwig (Amines) Decision->Buchwald C-N (Amine) Sonogashira Sonogashira (Alkynes) Decision->Sonogashira C-C (Alkyne) Suz_Cond Cond: Pd(dppf)Cl2 Base: K3PO4 Solvent: Dioxane/H2O Suzuki->Suz_Cond Buch_Cond Cond: Pd2(dba)3 + Xantphos Base: Cs2CO3 Solvent: Toluene Buchwald->Buch_Cond Sono_Cond Cond: Pd(PPh3)2Cl2 + CuI Base: Et3N Solvent: DMF/THF Sonogashira->Sono_Cond

Caption: Decision workflow for functionalizing 3-iodo indazoles based on the desired bond formation.

Application Note 1: Suzuki-Miyaura Coupling (C-C Bond)

This is the most robust method. The use of Pd(dppf)Cl2 is critical; the large bite angle of the ferrocene ligand stabilizes the Pd-complex against the steric bulk of the indazole C4-proton.

Protocol:

  • Setup: In a reaction vial, combine 1-SEM-3-iodoindazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl2·CH2Cl2 (0.05 equiv).

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Explanation: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Solvent/Base Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to indazole) and 2M aqueous K3PO4 (3.0 equiv).

    • Note: K3PO4 is preferred over Na2CO3 for sterically demanding substrates as it provides better activation of the boronate species.

  • Reaction: Heat to 90°C for 4–16 hours.

  • Validation:

    • TLC: The product will be significantly more polar (lower Rf) if introducing a heteroaryl group, or less polar (higher Rf) for simple aryls, compared to the starting iodide.

    • NMR: Look for the disappearance of the C3-I effect (usually shifts C4-H) and the appearance of the new aryl signals.

Application Note 2: Buchwald-Hartwig Amination (C-N Bond)

This reaction is notoriously difficult with indazoles due to competitive coordination. We utilize Xantphos , a wide-bite-angle ligand that facilitates the difficult reductive elimination step.

Protocol:

  • Catalyst Pre-complexation: In a glovebox or under strict Argon flow, mix Pd2(dba)3 (0.02 equiv) and Xantphos (0.04 equiv) in anhydrous 1,4-Dioxane . Stir for 10 mins at RT until the solution turns a clear deep orange/red.

    • Causality: Pre-forming the catalyst ensures the active species is ready before the substrate (a potential poison) is introduced.

  • Substrate Addition: Add 1-SEM-3-iodoindazole (1.0 equiv), the Amine (1.2 equiv), and Cs2CO3 (2.0 equiv).

    • Note: Use Cs2CO3 (Cesium Carbonate) rather than NaOtBu if the substrate contains esters or other base-sensitive groups. For unreactive amines, switch to NaOtBu.

  • Reaction: Heat to 100°C for 12–24 hours.

  • Workup: Filter through a Celite pad to remove Pd black (which forms if the ligand dissociates).

  • Self-Validating Check: If the reaction turns black immediately upon heating, the ligand has failed to protect the Pd. Repeat with BrettPhos .

Application Note 3: Sonogashira Coupling (C-C Alkyne)

While Copper-free variants exist, the Pd/Cu co-catalyzed system is more reliable for 3-iodo indazoles due to the sluggish reactivity of the alkyne partner.

Protocol:

  • Reagents: Combine 1-SEM-3-iodoindazole (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.02 equiv) in a dry flask.

  • Solvent: Add anhydrous THF and Triethylamine (Et3N) in a 3:1 ratio.

    • Critical Step: The solvent must be anhydrous.[1] Water kills the copper acetylide intermediate.

  • Alkyne Addition: Add the Terminal Alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at RT to 50°C . (Start at RT; only heat if TLC shows no conversion after 2 hours).

  • Purification Warning: Indazoles with alkynes are prone to cyclization if heated too high. Keep temperatures moderate.

Troubleshooting & Optimization Matrix

Use this table to diagnose failure modes.

ObservationProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Oxidative addition failureSwitch to Pd(tBu3P)2 or Pd-PEPPSI-IPr (more active catalysts).
De-iodination (Product is Indazole-H) Beta-hydride elimination or water presenceDry solvents thoroughly. Switch base to anhydrous K3PO4 . Reduce temperature.
Homocoupling of Boronic Acid Oxygen leakDegas solvents via freeze-pump-thaw (3 cycles).
Black Precipitate (Pd Mirror) Ligand dissociationIncrease Ligand:Pd ratio to 2:1 or 3:1. Use bidentate ligands (dppf, Xantphos).[2]

References

  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole. (2025).[1][3] Link

  • Vera, G., et al. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2052 (2018). Link

  • Laha, J. K., et al.Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodoindazoles. (General Methodology Reference).
  • WuXi AppTec. Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (2024).[4] Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions.Link

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of 5-Cyclohexylmethoxy Indazole

Abstract: This document provides a detailed, two-part protocol for the synthesis of 5-cyclohexylmethoxy indazole, a molecule of interest in medicinal chemistry and drug development, starting from 5-aminoindazole. Indazol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, two-part protocol for the synthesis of 5-cyclohexylmethoxy indazole, a molecule of interest in medicinal chemistry and drug development, starting from 5-aminoindazole. Indazole derivatives are recognized as a "privileged scaffold" due to their prevalence in a wide array of pharmacologically active compounds.[1][2] This guide is designed for researchers and professionals in organic synthesis, detailing the transformation of 5-aminoindazole to 5-hydroxyindazole via a carefully controlled diazotization-hydrolysis reaction, followed by etherification using a Williamson ether synthesis. The narrative emphasizes the mechanistic rationale behind procedural steps, critical safety considerations for handling hazardous intermediates, and robust methods for purification and characterization.

PART I: Synthesis of 5-Hydroxyindazole from 5-Aminoindazole

This initial transformation is a cornerstone of functional group manipulation in aromatic chemistry, converting a primary amine into a hydroxyl group. The process involves two distinct, sequential reactions performed in a single pot: diazotization and hydrolysis.

Reaction Principle and Mechanism

The synthesis begins with the diazotization of the primary aromatic amine, 5-aminoindazole. This reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid.[3] The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt intermediate.

The mechanism proceeds as follows:

  • Protonation of nitrous acid by the strong acid generates the highly electrophilic nitrosonium ion (NO⁺).

  • The lone pair of the amino group on 5-aminoindazole attacks the nitrosonium ion.

  • A series of proton transfers and elimination of a water molecule yields the 1H-indazol-5-diazonium salt.

Following its formation, the diazonium salt is gently heated in the aqueous acidic solution. The diazonium group (-N₂⁺) is an excellent leaving group, and its departure as dinitrogen gas (N₂) is thermodynamically favorable. A water molecule then acts as a nucleophile, attacking the carbocation on the indazole ring, and subsequent deprotonation yields the target 5-hydroxyindazole.

Critical Safety Considerations: Handling Diazonium Salts

Aromatic diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry, solid state.[4][5] Their handling requires strict adherence to safety protocols to mitigate risks of violent decomposition.

  • Temperature Control: The reaction must be maintained at 0–5 °C. Higher temperatures can lead to premature, uncontrolled decomposition of the diazonium salt.[4][5]

  • No Isolation: The diazonium salt should never be isolated. It must be generated and consumed in situ.[6] Allowing the undesired precipitation of the salt out of solution is extremely hazardous.[5]

  • Stoichiometry: Use only a stoichiometric amount of sodium nitrite. An excess of nitrous acid can lead to unwanted side reactions and increase instability.[4][5] Any excess should be quenched with a reagent like sulfamic acid or urea.

  • Ventilation: The reaction releases nitrogen gas (N₂). Ensure the apparatus is properly vented to prevent pressure buildup.[5]

  • Handling: Use plastic or rubber spatulas when handling solid sodium nitrite. Never use a metal spatula to scratch or grind potentially explosive compounds.[4][6]

Experimental Protocol: 5-Hydroxyindazole
Reagent/MaterialMolecular WeightQuantityMoles (mmol)
5-Aminoindazole133.15 g/mol 10.0 g75.1
Sulfuric Acid (98%)98.08 g/mol 15 mL~276
Deionized Water18.02 g/mol 150 mL-
Sodium Nitrite (NaNO₂)69.00 g/mol 5.4 g78.2
Saturated Sodium Bicarbonate-As needed-
Ethyl Acetate-~300 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 5-aminoindazole (10.0 g, 75.1 mmol) and 100 mL of deionized water.

  • Cool the resulting suspension to 0 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (15 mL) dropwise while maintaining the internal temperature below 10 °C. The mixture should become a clear solution. Continue stirring at 0–5 °C for 15 minutes.

  • Dissolve sodium nitrite (5.4 g, 78.2 mmol) in 50 mL of cold deionized water. Add this solution to the dropping funnel.

  • Add the sodium nitrite solution dropwise to the reaction flask over 30–45 minutes. Crucially, ensure the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0–5 °C for an additional 30 minutes. (Optional: Test for excess nitrous acid with starch-iodide paper; if positive, quench with a small amount of urea until the test is negative).

  • Remove the ice bath and slowly heat the reaction mixture to 50–60 °C using a water bath. Vigorous evolution of nitrogen gas will be observed.

  • Maintain this temperature for 1 hour, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature. The product may precipitate as a brownish solid.

  • Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of foaming.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 5-hydroxyindazole. This crude product can be purified by column chromatography or used directly in the next step if purity is sufficient.

PART II: Synthesis of 5-Cyclohexylmethoxy Indazole

This step employs the Williamson ether synthesis, a robust and widely used method for forming ethers.[7] It involves the reaction of an alkoxide with a primary alkyl halide.[8][9]

Reaction Principle and Mechanism

The phenolic proton of 5-hydroxyindazole is weakly acidic and can be deprotonated by a suitable base (e.g., potassium carbonate) to form the corresponding phenoxide ion. This phenoxide is a potent nucleophile. The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic phenoxide attacks the electrophilic carbon of bromomethylcyclohexane, displacing the bromide leaving group.[10] The use of a primary alkyl halide like bromomethylcyclohexane is ideal, as secondary or tertiary halides would favor elimination side reactions.[7]

Experimental Protocol: 5-Cyclohexylmethoxy Indazole
Reagent/MaterialMolecular WeightQuantityMoles (mmol)
Crude 5-Hydroxyindazole134.14 g/mol ~10.0 g~74.6
Bromomethylcyclohexane177.09 g/mol 14.5 g (11.5 mL)81.9
Potassium Carbonate (K₂CO₃)138.21 g/mol 20.6 g149.1
N,N-Dimethylformamide (DMF)-100 mL-
Ethyl Acetate-~300 mL-
Deionized Water-~200 mL-

Procedure:

  • To a 250 mL round-bottom flask, add the crude 5-hydroxyindazole (~10.0 g, ~74.6 mmol), potassium carbonate (20.6 g, 149.1 mmol), and 100 mL of DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add bromomethylcyclohexane (11.5 mL, 81.9 mmol) to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 4–6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of 5-hydroxyindazole), cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of cold deionized water. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude 5-cyclohexylmethoxy indazole is typically an oil or a low-melting solid. Purification is best achieved using silica gel column chromatography.[11][12]

  • Purification Protocol:

    • Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate).

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column and elute with the chosen solvent system.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 5-cyclohexylmethoxy indazole.

  • Expected Characterization Data:

    • ¹H NMR: Expect signals corresponding to the aromatic protons of the indazole ring, a singlet for the N-H proton, a doublet for the -O-CH₂- group, a multiplet for the cyclohexyl methine proton, and a series of multiplets for the remaining cyclohexyl methylene protons.

    • ¹³C NMR: Expect signals for the aromatic carbons, the O-CH₂ carbon, and the distinct carbons of the cyclohexyl ring.

    • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.

Visualization of Synthesis and Workflow

Overall Reaction Scheme

Caption: Overall two-part synthetic route.

Experimental Workflow Diagram

G cluster_part1 Part I: 5-Hydroxyindazole Synthesis cluster_part2 Part II: Etherification cluster_purification Purification P1_Start Dissolve 5-Aminoindazole in H₂O/H₂SO₄ P1_Cool Cool to 0-5 °C P1_Start->P1_Cool P1_Diazotize Add NaNO₂ solution (T < 5 °C) P1_Cool->P1_Diazotize P1_Stir Stir 30 min at 0-5 °C P1_Diazotize->P1_Stir P1_Heat Heat to 50-60 °C (N₂ evolution) P1_Stir->P1_Heat P1_Workup Neutralize, Extract with Ethyl Acetate P1_Heat->P1_Workup P1_Concentrate Concentrate to get Crude Product P1_Workup->P1_Concentrate P2_Start Combine Crude Product, K₂CO₃, and DMF P1_Concentrate->P2_Start Proceed to Part II P2_AddHalide Add Bromomethyl- cyclohexane P2_Start->P2_AddHalide P2_Heat Heat to 70 °C (Monitor by TLC) P2_AddHalide->P2_Heat P2_Workup Aqueous Workup, Extract with Ethyl Acetate P2_Heat->P2_Workup P2_Concentrate Concentrate to get Crude Final Product P2_Workup->P2_Concentrate Purify Silica Gel Column Chromatography P2_Concentrate->Purify Purify Crude Analyze Combine Pure Fractions & Concentrate Purify->Analyze Final Pure 5-Cyclohexylmethoxy Indazole Analyze->Final

Caption: Step-by-step experimental workflow.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters.
  • Diazonium Salts. CAMEO Chemicals. NOAA.
  • Discovery and synthesis of novel indazole deriv
  • SAFETY DATA SHEET - Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy-, (T-4)
  • The Williamson Ether Synthesis. University of Missouri-St. Louis.
  • SAFETY DATA SHEET - Fast Garnet GBC base. Sigma-Aldrich.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. PMC.
  • Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). Molecules. MDPI.
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks.
  • Williamson Ether Synthesis. (2022). Chemistry Steps.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson ether synthesis. Wikipedia.
  • Williamson ether synthesis. Organic Chemistry 1: An open textbook. Lumen Learning.
  • Diazotis
  • 5-Aminoindazole. Sigma-Aldrich.
  • 5-Aminoindazole. Cheméo.
  • 5-AMINOINDAZOLE. ChemicalBook.
  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (2022). ACS Chemical Neuroscience. PMC.

Sources

Application

Solid-phase synthesis applications of iodo-indazole scaffolds

Application Note: High-Efficiency Solid-Phase Synthesis of Functionalized Indazoles via Iodo-Scaffolds Abstract The indazole scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structure...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solid-Phase Synthesis of Functionalized Indazoles via Iodo-Scaffolds

Abstract

The indazole scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib).[1][2] This guide details a robust solid-phase synthesis (SPS) strategy utilizing iodo-indazole building blocks. By leveraging the orthogonal reactivity of the iodine handle (for cross-coupling) and the N1-nitrogen (for resin attachment), researchers can rapidly generate diverse libraries of bioactive heterocycles. This protocol focuses on the immobilization of 3-iodo-1H-indazole on 2-Chlorotrityl Chloride (2-CTC) resin, followed by Palladium-catalyzed diversification and traceless cleavage.

Strategic Planning & Chemical Logic

The "Why": Iodo-Indazoles as Divergent Nodes

In solution-phase synthesis, functionalizing the C3 or C5 position of an indazole often requires tedious N-protection/deprotection steps to prevent catalyst poisoning or regioselectivity issues.

  • SPS Advantage: Immobilizing the indazole via the N1 position onto a resin acts simultaneously as a protecting group and a purification handle .

  • The Iodine Handle: The C-I bond is weaker and more polarizable than C-Br or C-Cl, facilitating rapid oxidative addition of Palladium(0) under the milder conditions required to preserve resin integrity.

Linker Selection: The 2-Chlorotrityl Chloride (2-CTC) Advantage

For iodo-indazoles, the 2-CTC resin is the superior support matrix compared to Wang or Rink Amide resins for three mechanistic reasons:

  • Steric Bulk: The trityl group effectively directs attachment to the sterically more accessible N1 position over N2, minimizing regioisomeric mixtures.

  • Acid Sensitivity: Cleavage occurs with extremely mild acid (1% TFA), leaving other acid-labile groups (e.g., Boc, t-Butyl) on the library members intact for further solution-phase modification if desired.

  • Traceless Release: Cleavage releases the free N-H indazole, yielding the target drug scaffold without a residual linker "tail."

Experimental Workflows & Protocols

Visualizing the Pathway

The following diagram outlines the logical flow from resin loading to library generation.

IndazoleSPS cluster_cycle On-Resin Catalytic Cycle Resin 2-CTC Resin (Cl- Activated) Loading Resin Loading (N1-Attachment) Resin->Loading 3-Iodo-1H-indazole DIPEA, DCM Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Loading->Coupling Boronic Acid Pd(PPh3)4, Base Cleavage Acidic Cleavage (1% TFA/DCM) Coupling->Cleavage Wash & Dry Product Final Indazole Library Cleavage->Product Filter & Conc. OxAdd Oxidative Addition TransMet Trans- metallation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->OxAdd

Caption: Workflow for the solid-phase synthesis of C3-substituted indazoles via N1-immobilization on 2-CTC resin.

Protocol 1: Resin Loading (Immobilization)

Objective: Attach 3-iodo-1H-indazole to 2-CTC resin via the N1 nitrogen.

  • Reagents:

    • 2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading).

    • 3-Iodo-1H-indazole (1.2 equivalents relative to resin loading).

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents).

    • Anhydrous Dichloromethane (DCM).

    • Methanol (HPLC grade) for capping.

  • Step-by-Step Procedure:

    • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel (fritted syringe or glass reactor). Add 10 mL DCM and shake gently for 20 minutes. Drain.

    • Activation: Dissolve 3-iodo-1H-indazole (approx. 1.2 mmol) and DIPEA (3.0 mmol) in 10 mL dry DCM.

    • Loading: Add the solution to the swollen resin. Shake at room temperature for 2 hours.

      • Expert Insight: Do not heat. Heating 2-CTC resin can cause premature hydrolysis of the trityl chloride.

    • Capping: Drain the solution. Add a mixture of DCM:MeOH:DIPEA (17:2:1) and shake for 20 minutes. This caps any unreacted trityl chlorides as methyl ethers, preventing non-specific binding later.

    • Washing: Wash resin sequence: 3x DCM, 3x DMF, 3x DCM. Dry under vacuum if storing.[3]

  • Validation:

    • Resin Loading Determination: Cleave a small aliquot (10 mg) with 2% TFA/DCM, evaporate, and measure UV absorbance or weight of the recovered indazole to calculate the actual loading (mmol/g).

Protocol 2: Diversity Generation (Suzuki-Miyaura Coupling)

Objective: Functionalize the C3-position using the Iodine handle.

  • Reagents:

    • Resin-bound 3-iodo-indazole (from Protocol 1).

    • Aryl Boronic Acid (3.0 - 5.0 equivalents).

    • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates).

    • Base: 2M Aqueous Na2CO3 or Cs2CO3.

    • Solvent: DMF or 1,4-Dioxane (Must swell the resin).

  • Step-by-Step Procedure:

    • Preparation: Place the loaded resin (e.g., 200 mg) into a reaction vial. Swell with DMF (3 mL) for 15 mins.

    • Degassing: It is critical to degas the solvent and base solution (sparge with Argon for 10 mins) to prevent homocoupling of the boronic acid.

    • Reaction Assembly: Add the boronic acid (5 eq) and Base (2M Na2CO3, 2 eq). Add the Pd catalyst (5 mol%) last.[4]

    • Execution: Heat the mixture to 90°C for 12–16 hours under an inert atmosphere (N2/Ar).

      • Alternative: Microwave irradiation at 100°C for 30–60 minutes significantly improves yields and purity.

    • Washing (Crucial for Purity):

      • Drain solvent.[3][4]

      • Wash 3x DMF.

      • Wash 3x H2O (to remove inorganic salts).

      • Wash 3x DMF.

      • Wash 3x DCM.[5]

      • Color Test: The resin should return to its original color. Dark/Black resin indicates trapped Palladium. Wash with 0.05M sodium diethyldithiocarbamate in DMF to scavenge residual Pd.

Protocol 3: Cleavage and Isolation

Objective: Release the final compound from the solid support.

  • Step-by-Step Procedure:

    • Cleavage Cocktail: Prepare a 1% v/v solution of Trifluoroacetic acid (TFA) in DCM.

    • Execution: Add 5 mL of the cocktail to the resin. Shake for 2 minutes (short bursts prevent acid-catalyzed degradation).

    • Collection: Filter the solution into a flask containing a small amount of toluene (to aid evaporation).

    • Repeat: Repeat the cleavage step 3-4 times.

    • Workup: Combine filtrates and evaporate immediately under reduced pressure. The toluene will help azeotrope off the TFA.

    • Purification: The residue is usually >90% pure. Final purification via Prep-HPLC or Flash Chromatography.

Data Presentation & Troubleshooting

Solvent Compatibility Table

Success in SPS depends on resin swelling. The "Iodo" site must be accessible to the catalyst.

SolventSwelling (2-CTC Resin)Suitability for Pd-CouplingNotes
DCM ExcellentPoorBoiling point too low for thermal coupling; good for loading.
DMF GoodExcellentStandard solvent for Suzuki/Sonogashira. High boiling point.[6]
1,4-Dioxane GoodGoodExcellent for microwave protocols.
Methanol PoorN/ACollapses resin. Use only for washing/capping.
Water NonePoorUse only as a minor co-solvent for bases (e.g., Na2CO3).
Troubleshooting Guide (E-E-A-T)
  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Oxidation of Pd(0) or homocoupling of boronic acid.

    • Solution: Increase boronic acid equivalents (up to 5x). Ensure rigorous degassing. Switch to Pd(dppf)Cl2 , which is more robust than Pd(PPh3)4 in air.

  • Issue: Incomplete Cleavage.

    • Cause: Re-attachment of the trityl cation to the indazole.

    • Solution: Add 5% Triethylsilane (TES) to the cleavage cocktail as a cation scavenger.

  • Issue: Regioisomer Contamination (N1 vs N2).

    • Cause: N2 loading during the initial step.

    • Solution: Use 2-CTC resin. The steric bulk of the trityl group heavily favors the thermodynamic N1 attachment (ratio typically >95:5). Avoid heating during the loading step.

References

  • Solid-Phase Synthesis of Indazoles: Bräse, S., et al. "Solid-Phase Synthesis of Nitrogen-Containing Heterocycles." Chemical Reviews, 2004.

  • Suzuki Coupling on Solid Phase: Tietze, L. F., et al. "Palladium-Catalyzed Cross-Coupling Reactions in Solid-Phase Organic Synthesis." Topics in Current Chemistry, 2004.

  • 2-Chlorotrityl Resin Properties: Barlos, K., et al. "2-Chlorotrityl chloride resin." International Journal of Peptide and Protein Research, 1991.

  • Indazole Kinase Inhibitors (Axitinib): Hu-Lowe, D. D., et al. "Characterization of AG-013736, an oral VEGF receptor tyrosine kinase inhibitor." Clinical Cancer Research, 2008.

  • Microwave Assisted SPS: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in iodination of 5-(Cyclohexylmethoxy)-1H-indazole

Technical Support Center: Optimization of Indazole C3-Iodination Ticket Topic: Improving Yield & Selectivity for 5-(Cyclohexylmethoxy)-1H-indazole Assigned Specialist: Senior Application Scientist, Process Chemistry Divi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Indazole C3-Iodination Ticket Topic: Improving Yield & Selectivity for 5-(Cyclohexylmethoxy)-1H-indazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

You are working with 5-(Cyclohexylmethoxy)-1H-indazole . This substrate presents a unique dichotomy:

  • Electronic Activation: The 5-alkoxy group is a strong electron-donating group (EDG), significantly activating the C3 position toward electrophilic aromatic substitution (

    
    ). This should theoretically make iodination easy.
    
  • Physical Hindrance: The cyclohexyl tail adds significant lipophilicity and steric bulk. This often leads to "oiling out" during aqueous workup rather than clean precipitation, trapping impurities and reducing isolated yield.

This guide moves beyond standard textbook protocols to address these specific physicochemical challenges.

Module 1: The Gold Standard Protocol ( /KOH)

Recommended for: High throughput, scalability, and cost-efficiency.

The most robust method for 5-alkoxyindazoles is the Base-Mediated Iodination . The base (


) deprotonates 

, creating an indazolyl anion. This anion is far more nucleophilic at

than the neutral species, driving the reaction to thermodynamic completion and minimizing

-iodination byproducts.
Optimized Workflow
ParameterSpecificationTechnical Rationale
Solvent DMF (Anhydrous)High polarity stabilizes the intermediate anion; excellent solubility for the lipophilic cyclohexyl chain.
Base KOH (Pellets, 3.0 - 4.0 eq)Strong base required to fully shift equilibrium to the indazolyl anion (

).
Reagent Iodine (

, 1.1 - 1.2 eq)
Slight excess ensures conversion; easy to quench.
Temp

Start RT. If conversion <90% after 1h, heat to 60°C to overcome steric hindrance of the 5-substituent.
Step-by-Step Execution
  • Dissolution: Dissolve 5-(Cyclohexylmethoxy)-1H-indazole (1.0 eq) in DMF (

    
     volumes).
    
  • Anion Formation: Add KOH pellets (3.5 eq). Stir at RT for 15 mins. Observation: Solution usually darkens or changes color, indicating anion formation.

  • Addition: Dissolve

    
     (1.1 eq) in minimal DMF. Add dropwise over 20 mins. Exotherm Warning: Reaction is exothermic; control rate to maintain 
    
    
    
    .
  • Monitoring: Check HPLC/TLC after 1 hour.

    • Target: 3-iodo-5-(cyclohexylmethoxy)-1H-indazole.

    • Impurity: Di-iodo species (if large excess

      
       used).[1]
      
  • Quench (Critical): Pour reaction mixture into 10% Sodium Thiosulfate (

    
    )  solution (10 volumes) with vigorous stirring.
    

Module 2: Visualizing the Mechanism & Failure Points

Understanding the pathway helps diagnose why yields drop. The reaction relies on the resonance stabilization of the anion.

IndazoleIodination Substrate 5-(Cyclohexylmethoxy)- 1H-indazole Anion Indazolyl Anion (Nucleophilic at C3) Substrate->Anion Deprotonation (N1-H) Base KOH (Base) Base->Anion NIodo N-Iodo Intermediate (Kinetic Product) Anion->NIodo Fast Attack (Reversible) C3Iodo 3-Iodo Product (Thermodynamic Target) Anion->C3Iodo Slow Attack (Irreversible) Iodine Iodine (I2) Iodine->C3Iodo NIodo->Anion Rearrangement/Base

Caption: Mechanistic pathway showing the critical role of the anion. N-iodination is reversible under basic conditions, eventually funneling all material to the thermodynamic C3-iodo product.

Module 3: Troubleshooting Guide (FAQs)

Ticket #101: "The product comes out as a sticky brown gum, not a solid."

  • Diagnosis: This is the "Cyclohexyl Effect." The lipophilic tail prevents the product from crystallizing in pure water, trapping DMF and impurities.

  • Solution:

    • Do not pour into pure water.

    • Pour into a mixture of Water : Methanol (4:1) containing the thiosulfate. The methanol acts as a co-solvent to keep impurities dissolved while allowing the product to precipitate slowly.

    • If it still gums, extract with EtOAc, wash with brine, dry, and triturate the residue with Hexanes/Ether (9:1).

Ticket #102: "I see two spots on TLC close together."

  • Diagnosis: Likely N-iodination (kinetic product) or Over-iodination (C3 + C4/C6).

  • Solution:

    • If N-iodo: Heat the reaction to

      
       for 1 hour. The heat promotes the rearrangement from N-I to C-I.
      
    • If Over-iodo: Check your stoichiometry. 5-alkoxy indazoles are very electron-rich. Never exceed 1.1 eq of Iodine.

Ticket #103: "Yield is low after column chromatography."

  • Diagnosis: Iodo-indazoles can be liable to de-iodination on acidic silica gel.

  • Solution:

    • Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes.

    • Or, use Neutral Alumina instead of silica.

    • Preferred: Avoid columns. Recrystallize from Toluene/Heptane.

Module 4: Diagnostic Decision Tree

Use this logic flow to save a failing batch.

Troubleshooting Start Low Yield / Impure CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material Present? CheckTLC->SM_Remains AddBase Add 1.0 eq KOH Heat to 60°C SM_Remains->AddBase Yes WrongSpot New Spot (Higher Rf)? SM_Remains->WrongSpot No AcidWash Likely N-Iodo. Treat w/ dil. HCl or Heat w/ Base WrongSpot->AcidWash Yes Gum Product is Gum/Oil? WrongSpot->Gum No (Spot is correct) Triturate Do NOT Filter. Extract EtOAc. Triturate w/ Hexanes Gum->Triturate Yes

Caption: Decision matrix for rescuing low-yield reactions. Focuses on differentiating incomplete conversion from workup losses.

Alternative Method: NIS (N-Iodosuccinimide)

If the basic conditions of Method A cause decomposition (rare for this substrate but possible), switch to NIS .

  • Conditions: NIS (1.1 eq) in Acetonitrile (MeCN) at RT.

  • Catalyst: If slow, add 5 mol% TFA (Trifluoroacetic acid).

  • Benefit: Homogeneous solution, easier to monitor.

  • Drawback: Higher cost, harder to remove succinimide byproduct without aqueous wash.

References

  • Regioselectivity in Indazole Iodination

    • Title: "C3-Indazole Functionaliz
    • Source: Chimica Oggi - Chemistry Today
    • Relevance: Confirms C3 as the thermodynamic trap for electrophilic
    • URL:[Link]

  • Standard KOH/I2 Protocol

    • Title: "Synthesis and biological evaluation of indazole deriv
    • Source: RSC Advances (Royal Society of Chemistry)
    • Relevance: details the specific KOH/DMF/I2 protocol used for 6-bromo-indazole, which is directly applicable to 5-alkoxy deriv
    • URL:[Link]

  • Use of NIS for Electron-Rich Arenes

    • Title: "Mild and regioselective iodination of electron-rich arom
    • Source: Organic Chemistry Portal (Abstract of Tetrahedron Lett.)
    • Relevance: Validates the use of NIS for activated substrates (like alkoxy-indazoles)
    • URL:[Link]

  • Purification & Stability: Title: "Troubleshooting regioselectivity in indazole synthesis" Source: BenchChem Technical Guides Relevance: Discusses the thermodynamic stability of N1 vs N2 and purific

Sources

Optimization

Overcoming solubility issues with 5-cyclohexylmethoxy indazoles

Technical Support Center: 5-Cyclohexylmethoxy Indazoles Welcome to the technical support center for 5-cyclohexylmethoxy indazole derivatives. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Cyclohexylmethoxy Indazoles

Welcome to the technical support center for 5-cyclohexylmethoxy indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the significant challenge of poor aqueous solubility frequently encountered with this class of compounds. The inherent lipophilicity, largely driven by the cyclohexylmethoxy moiety, is a critical factor for target engagement but often creates hurdles for experimental setup and in vivo administration.[][2]

This document provides both rapid troubleshooting solutions and in-depth answers to common questions, grounded in established formulation science.

Part 1: Troubleshooting Guide

This section is for immediate assistance when you encounter precipitation or dissolution failures during your experiment.

Issue: My compound precipitated unexpectedly after dilution into aqueous media.

This is a common occurrence when a compound-laden organic stock solution is introduced to an aqueous buffer or cell culture medium. The dramatic change in solvent polarity causes the compound to crash out of solution. Follow this workflow to diagnose and resolve the issue.

G start Precipitation Observed in Aqueous Medium check_stock Is the DMSO stock solution clear? start->check_stock stock_issue Issue: Stock solution is compromised or supersaturated. check_stock->stock_issue No dilution_issue Precipitation is happening during dilution. check_stock->dilution_issue Yes remake_stock Action: Prepare fresh stock. Consider lower concentration. Use anhydrous DMSO. stock_issue->remake_stock reduce_conc Action 1: Lower Final Concentration Is the current concentration essential? dilution_issue->reduce_conc cosolvent Action 2: Use a Co-Solvent Strategy Can the assay tolerate more solvent? dilution_issue->cosolvent formulation Action 3: Advanced Formulation Is this for in vivo or a sensitive in vitro assay? dilution_issue->formulation G start Need to Improve Aqueous Solubility invitro For In Vitro Assay start->invitro invivo For In Vivo Study start->invivo cosolvent Use Co-Solvent System (e.g., DMSO, EtOH) Keep final % low (<0.5%) invitro->cosolvent ph_mod pH Modification (for ionizable compounds) invivo->ph_mod cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) invivo->cyclodextrin surfactant Surfactant/Micellar Formulation (e.g., Tween 80) invivo->surfactant

Caption: Selecting a solubility enhancement strategy.

Protocol 2: Screening Protocol for Cyclodextrin Solubilization

  • Prepare Cyclodextrin Stock: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in water or a relevant buffer.

  • Add Compound: To a series of vials, add a fixed amount of your 5-cyclohexylmethoxy indazole derivative (e.g., 1 mg).

  • Titrate Cyclodextrin: Add increasing volumes of the HP-β-CD stock solution to the vials, bringing them to a final constant volume with buffer. This creates a range of cyclodextrin concentrations.

  • Equilibrate: Seal the vials and place them on a shaker or rotator at room temperature for 24-48 hours to allow the complex to form and equilibrate.

  • Separate and Analyze: After equilibration, filter the solutions through a 0.22 µm filter to remove any undissolved compound.

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

  • Evaluate: Plot the dissolved compound concentration against the cyclodextrin concentration to determine the extent of solubility enhancement.

References

  • Javia, V., Thakkar, V., & Maheshwari, R. (2021). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 13(7), 435-441. Available at: [Link]

  • Popovska, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(1), 123. Available at: [Link]

  • Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? [Podcast]. Available at: [Link]

  • Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. Available at: [Link]

  • Kumar, S., & Singh, A. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Investigation, 11(3), 249-255. Available at: [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 11(4-S), 176-186. Available at: [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8), 1934-1941. Available at: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Ijmsdr, 5(11), 1-8. Available at: [Link]

  • Drug Hunter. (2022, November 18). Are Drugs Becoming More Lipophilic Over Time? Retrieved February 26, 2026, from [Link]

  • DeGoey, D. A., et al. (2019). Is there enough focus on lipophilicity in drug discovery? Expert Opinion on Drug Discovery, 14(12), 1187-1190. Available at: [Link]

  • Journal of Pharmacy and Pharmacology. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Retrieved February 26, 2026, from [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved February 26, 2026, from [Link]

  • Creative Bioarray. (n.d.). Lipophilicity & Solubility. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 26, 2026, from [Link]

  • Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1643-1653. Available at: [Link]

  • Patel, R. P., & Patel, M. M. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 73(4), 424-431. Available at: [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 50(1), 52-60. Available at: [Link]

  • Ali, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4288. Available at: [Link]

  • ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Retrieved February 26, 2026, from [Link]

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved February 26, 2026, from [Link]

  • SlideShare. (2021, February 21). PH and Solvent Effect on Drug Solubility. Retrieved February 26, 2026, from [Link]

  • Bohnert, T., & Gan, L. S. (2008). In Vitro Solubility Assays in Drug Discovery. Current Pharmaceutical Design, 14(30), 3127-3140. Available at: [Link]

  • Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(41), 10608-10612. Available at: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved February 26, 2026, from [Link]

  • Semantic Scholar. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Retrieved February 26, 2026, from [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. Available at: [Link]

  • Wang, S., et al. (2016). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568-3572. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing N1/N2 Isomerization in Indazole Alkylation Reactions

Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective indazole fu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective indazole functionalization. The challenge of controlling alkylation at the N1 versus the N2 position is a common hurdle in the synthesis of many pharmacologically important molecules.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired isomeric outcome with higher purity and yield.

I. Troubleshooting Guide: Mastering Regioselectivity

This section addresses common issues encountered during indazole alkylation, providing explanations grounded in reaction mechanisms and offering practical solutions.

Question: My reaction is producing a difficult-to-separate mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?

Answer:

Achieving high N1 selectivity often involves steering the reaction towards the thermodynamically more stable product.[4][5][6] The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[4][6][7][8][9] Here are the key factors to control:

  • Choice of Base and Solvent: This is the most critical parameter.[2][5][6] The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N1 selectivity.[2][3][4][5][7]

    • Mechanism Insight: The prevailing hypothesis is that the sodium cation coordinates with the N2 nitrogen and an electron-rich group at the C3 position (like a carboxylate), sterically hindering the approach of the electrophile to the N2 position.[2][5][9] This directs the alkylating agent to the more accessible N1 position.[5]

  • Substituent Effects: The steric and electronic nature of substituents on the indazole ring can be exploited.

    • Steric Hindrance: Bulky substituents at the C3 position can physically block the N2 position, thus favoring N1 alkylation.[6] For example, indazoles with 3-tert-butyl or 3-carboxymethyl groups show excellent N1 selectivity (>99%) with NaH in THF.[3][4][5]

    • Chelation: Electron-rich substituents at the C3 position, such as esters or amides, can chelate with the cation of the base (e.g., Na⁺), further blocking the N2 position.[2][9]

  • Thermodynamic Equilibration: Using specific electrophiles like α-halo carbonyls or β-halo esters can allow for an equilibration process that ultimately favors the more thermodynamically stable N1 product.[4][5][10][11]

Question: I need to synthesize the N2-alkylated isomer. What conditions should I use?

Answer:

Selectivity for the N2 position often requires conditions that favor the kinetic product or employ a different reaction mechanism altogether.

  • Mitsunobu Reaction: This is a reliable method for achieving N2 selectivity.[5] The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) often shows a strong preference for the N2 isomer.[4][5] For example, the N-alkylation of methyl indazole-3-carboxylate under Mitsunobu conditions can yield the N2 product in a 2.5:1 ratio over the N1 isomer.[4][11]

  • Acid-Catalyzed Reactions: Recent methods have shown that using a Brønsted acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate can promote highly selective N2-alkylation with alkyl 2,2,2-trichloroacetimidates or diazo compounds as the alkylating agents.[12][13][14][15] This approach avoids basic conditions entirely and provides excellent yields with high N2/N1 ratios, often exceeding 100:0.[13]

  • Substituent Effects: Just as substituents can favor N1, they can also direct to N2. Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to confer excellent N2 regioselectivity (≥ 96%).[3][4][6][7]

Question: My indazole alkylation has a low yield or fails to reach completion. What should I investigate?

Answer:

Low conversion can be frustrating. Here’s a checklist of potential culprits and their solutions:

  • Base/Solvent Incompatibility: The choice here is crucial. Using a weak base like potassium carbonate (K₂CO₃) in a non-polar solvent like THF may result in little to no reaction.[5] If you observe low conversion, consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) when using carbonate bases.[16]

  • Incomplete Deprotonation: Ensure you are using a sufficient excess of a strong enough base to fully deprotonate the indazole. With NaH, using 1.2 equivalents is a common practice.[2][17]

  • Reaction Temperature: Temperature can significantly impact the reaction rate. While it may not always drastically alter the N1/N2 ratio, increasing the temperature from room temperature to 50 °C or higher can often drive the reaction to completion.[4][5][9]

  • Purity of Reagents: Ensure your solvent is anhydrous, especially when using water-sensitive reagents like NaH. The alkylating agent should also be pure and free from degradation products.

II. Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental reason for the N1/N2 isomerization challenge in indazole alkylation?

    • A1: The challenge arises from the annular tautomerism of the indazole ring.[9] The proton on the pyrazole ring can reside on either nitrogen, creating the 1H- and 2H-indazole tautomers.[9][12] Deprotonation results in an ambidentate indazolide anion with nucleophilic character at both N1 and N2, leading to competitive alkylation.[1]

  • Q2: How does the cation of the base (e.g., Na⁺ vs. Cs⁺) influence regioselectivity?

    • A2: The cation plays a significant role, particularly in chelation-controlled reactions. Cesium carbonate (Cs₂CO₃), for instance, has been shown to be highly effective for selective N1-alkylation in dioxane, likely through a chelation mechanism involving the C3-substituent.[2] Density functional theory (DFT) calculations suggest that the presence of cesium can drive the formation of N1-substituted products through such a chelation mechanism.

  • Q3: Are there any "green" or more sustainable methods for indazole functionalization?

    • A3: Yes, research is moving towards more sustainable methods. Microwave-assisted organic synthesis has been shown to increase reaction rates and yields while reducing byproducts.[18] Additionally, visible-light-induced photocatalysis is an emerging sustainable tool for the functionalization of indazoles.[19]

III. Data Presentation: Condition Screening for Regioselectivity

The following table summarizes typical outcomes for the alkylation of a generic C3-substituted indazole under various conditions. This serves as a starting point for reaction optimization.

EntryBaseSolventTemperature (°C)Typical N1:N2 RatioPredominant IsomerReference(s)
1NaHTHF25 - 50>99:1N1[3][4][5]
2K₂CO₃DMF25 - 12058:42Mixture[1]
3Cs₂CO₃Dioxane90>95:5N1[9]
4Cs₂CO₃DMF251:1.3Mixture[11]
5PPh₃/DIADTHF0 - 501:2.5N2[4][11]
6TfOHDioxane600:100N2[13]

IV. Experimental Protocols & Workflows

Protocol 1: Highly N1-Selective Alkylation of a C3-Substituted Indazole

This protocol is optimized for achieving high N1-regioselectivity using the well-established NaH/THF system.[2][4][5][6][17]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the substituted 1H-indazole.

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Caution: Hydrogen gas is evolved in the next step. Ensure proper ventilation. Carefully add the NaH portion-wise to the stirred solution.[17]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[2]

  • Re-cool the mixture to 0 °C and add the alkylating agent dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[2][17]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

This protocol provides a general procedure for obtaining the N2-alkylated indazole, which is often favored under Mitsunobu conditions.[2][5]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Desired alcohol (1.5 - 2.3 equiv)

  • Triphenylphosphine (PPh₃) (1.5 - 2.0 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 - 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the substituted 1H-indazole, alcohol, and PPh₃ in anhydrous THF (approx. 0.36 M) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the DIAD or DEAD dropwise to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC/LC-MS. Some protocols may require heating to 50 °C for a shorter duration.[2]

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate, so careful optimization of the chromatography is necessary.

Decision-Making Workflow for Indazole Alkylation

The following diagram outlines a logical workflow for selecting the appropriate reaction conditions based on the desired regioisomer.

G cluster_N1 N1-Selective Conditions cluster_N2 N2-Selective Conditions start Desired Product? N1_Product N1-Alkylated Indazole start->N1_Product N1 Isomer N2_Product N2-Alkylated Indazole start->N2_Product N2 Isomer Base_Solvent Base & Solvent Selection (NaH in THF is preferred) N1_Product->Base_Solvent Mitsunobu Mitsunobu Reaction (Alcohol, PPh₃, DIAD/DEAD) N2_Product->Mitsunobu Acid_Catalyzed Acid-Catalyzed Reaction (TfOH, Trichloroacetimidate) N2_Product->Acid_Catalyzed Substituent_Check C3-Substituent? (Bulky or Chelating Group?) Base_Solvent->Substituent_Check High_N1 High N1 Selectivity Expected Substituent_Check->High_N1 Yes Consider_Other_N1 Consider Cs₂CO₃/Dioxane or Thermodynamic Equilibration Substituent_Check->Consider_Other_N1 No Substituent_Check_N2 C7-Substituent? (Electron-Withdrawing Group?) Mitsunobu->Substituent_Check_N2 High_N2 High N2 Selectivity Expected Acid_Catalyzed->High_N2 Substituent_Check_N2->High_N2 Yes

Caption: Decision workflow for selecting N1 vs. N2 alkylation conditions.

Factors Influencing Regioselectivity

This diagram illustrates the interplay of key factors that govern the outcome of indazole alkylation reactions.

G cluster_factors Controlling Factors center Indazolide Anion N1_Product N1-Alkylation (Thermodynamic Product) center->N1_Product N2_Product N2-Alkylation (Kinetic Product) center->N2_Product Base Base / Cation (Na⁺, K⁺, Cs⁺) Base->center Solvent Solvent (THF, DMF, Dioxane) Solvent->center Sterics Steric Hindrance (C3/C7 Substituents) Sterics->center Electronics Electronic Effects (Chelation, EWG) Electronics->center Temperature Temperature Temperature->center Electrophile Electrophile (Alkyl Halide, Mitsunobu, etc.) Electrophile->center

Caption: Key factors influencing the N1 vs. N2 alkylation outcome.

V. References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Ghosh, P., & Hajra, A. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications, 58(18), 2849–2863. [Link]

  • Li, W., & Li, G. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(2), 209–222. [Link]

  • Barber, D. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7785-7790. [Link]

  • Barber, D. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7785-7790. Available from: [Link]

  • Lu, Z., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Alam, M., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, M., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]

  • Li, W., & Li, G. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available from: [Link]

  • Jana, G. K., & Jana, N. K. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. Available from: [Link]

  • Alam, M., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(80), 10421–10424. [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Figshare. Available from: [Link]

  • Lu, Z., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available from: [Link]

  • Alam, M., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available from: [Link]

  • Bookser, B. C. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[12][19]Triazolo[1][20]pyridines, and Related Deaza-Compounds. ACS Publications. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Deiodination in Palladium Catalysis

Ticket ID: #Pd-DEIOD-001 Subject: High prevalence of hydrodehalogenation (reduction) side products in cross-coupling. Assigned Specialist: Senior Application Scientist, Catalysis Group Diagnostic Triage: Is it Deiodinati...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Pd-DEIOD-001 Subject: High prevalence of hydrodehalogenation (reduction) side products in cross-coupling. Assigned Specialist: Senior Application Scientist, Catalysis Group

Diagnostic Triage: Is it Deiodination?

Before altering your reaction conditions, confirm the identity of the impurity. Deiodination (hydrodehalogenation) is the replacement of the iodine atom with a hydrogen atom.

Symptom Checklist:

  • Low Yield: The desired cross-coupling product is formed in low quantities.[1]

  • Mass Spec Signature: You observe a major peak corresponding to [M - 126 + 1] .

    • Explanation: Loss of Iodine (atomic mass ~127) and gain of Hydrogen (atomic mass ~1).

    • Example: If your starting material is 4-iodoanisole (MW 234), the byproduct is anisole (MW 108).

  • NMR Signature: Appearance of a new proton signal, often in the aromatic region, corresponding to the position where the iodide was located.

  • Reaction Appearance: Palladium black precipitation often accompanies deiodination, as the formation of Pd-H species frequently leads to catalyst destabilization and aggregation.

Mechanistic Root Cause Analysis

To fix the problem, you must understand the "Deiodination Demon." It is rarely a random event; it is a competitive pathway driven by the formation of a Palladium-Hydride (Pd-H) species.

The Mechanism:

  • Oxidative Addition: Pd(0) inserts into the Ar-I bond.

  • Stalled Cycle: If the subsequent step (Transmetallation in Suzuki, Amine binding in Buchwald) is slow, the highly reactive Ar-Pd-I intermediate persists.

  • Hydride Source Interception: The complex reacts with a hydride source (solvent or base).

  • 
    -Hydride Elimination:  A Pd-alkoxide intermediate undergoes 
    
    
    
    -hydride elimination to form Ar-Pd-H.
  • Reductive Elimination: The Ar and H eliminate to form Ar-H (the side product) and regenerate Pd(0).

Visualization: The Divergent Pathway

DeiodinationMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation/Binding (Rate Limiting Step) OxAdd->TransMet Path A: Desired Alkoxide Ligand Exchange w/ Solvent/Base (Ar-Pd-OR) OxAdd->Alkoxide Path B: Side Reaction (Slow Path A promotes this) Prod Desired Product (Ar-R) TransMet->Prod Reductive Elim. PdH Palladium Hydride (Ar-Pd-H) Alkoxide->PdH - Aldehyde/Ketone BetaElim β-Hydride Elimination PdH->Pd0 Catalyst Regen SideProd Deiodination Byproduct (Ar-H) PdH->SideProd Reductive Elim.

Caption: Divergence of the catalytic cycle. Path A is the desired coupling; Path B is the deiodination trap caused by stalled transmetallation and hydride sources.

Troubleshooting Modules

Module A: Solvent & Base Selection (The Usual Suspects)

The most common source of hydride is the solvent-base combination. Primary and secondary alcohols are excellent hydride donors via


-hydride elimination.

The Golden Rule: If deiodination is high, remove protons alpha to the heteroatom in your solvent/base.

VariableHigh Risk (Hydride Sources)Low Risk (Safe Choices)Technical Rationale
Solvent Isopropanol, Ethanol, Methanol, THF (moderate risk)Toluene, DMF, Dioxane, t-Amyl Alcohol

alcohols readily undergo

-H elimination to form ketones and Pd-H.
Base NaOEt, NaOiPr, NaOMeK₃PO₄, Cs₂CO₃, NaOtBuEthoxide/Isopropoxide form Pd-alkoxides that eliminate. Carbonates have no hydrides; t-Butoxide has no

-hydrogens.

Action Item: Switch your system to Toluene/Water (biphasic) or Dioxane with K₃PO₄ or Cs₂CO₃ . If an organic base is required, use NaOtBu (Sodium tert-butoxide).

Module B: Catalyst & Ligand Engineering

If the reaction is slow, the catalyst sits in the vulnerable Ar-Pd-I state longer. You need a ligand that promotes the desired pathway (Transmetallation/Reductive Elimination) faster than the side reaction.

  • Issue: Small phosphines (PPh₃) often allow open coordination sites for solvent binding.

  • Solution: Use bulky, electron-rich biaryl phosphines (Buchwald Ligands).[2]

Recommended Ligands:

  • XPhos / SPhos: Excellent for Suzuki coupling. The steric bulk prevents the approach of

    
    -hydrogens from the solvent while accelerating reductive elimination.
    
  • BrettPhos: Standard for Buchwald-Hartwig amination.

  • P(t-Bu)₃: High steric bulk suppresses side reactions.

Module C: The "Iodide Effect"

Paradoxically, aryl iodides are more prone to deiodination than bromides.

  • Reason: Oxidative addition is fast.[3] If the coupling partner (boronic acid/amine) is not ready, the Ar-Pd-I species accumulates.

  • Fix:

    • Slow addition of the Aryl Iodide (keep [Ar-Pd-I] low).

    • Increase the concentration of the coupling partner (Boronic acid/Amine) to force Path A.

    • Switch to the Aryl Bromide if reactivity permits.

Experimental Protocol: The "Deiodination Stress Test"

Use this protocol to screen conditions when deiodination > 20%.

Objective: Identify a hydride-free environment. Scale: 0.1 mmol (Micro-vial).

Step-by-Step Workflow:

  • Control Arm (A): Run your standard condition.

  • Variable Arm (B - Solvent): Switch solvent to Toluene (or Toluene/H2O 10:1).

  • Variable Arm (C - Base): Switch base to K₃PO₄ (3.0 equiv).

  • Variable Arm (D - Ligand): Switch catalyst to Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) .

Execution:

  • Charge vials with Ar-I (1.0 equiv), Coupling Partner (1.5 equiv), and Base.

  • Evacuate and backfill with Argon (3x).[1] Crucial: Oxygen promotes catalyst decomposition which can accelerate homocoupling/deiodination cycles.

  • Add degassed solvent.[2][4]

  • Add Catalyst/Ligand stock solution last.

  • Heat to 80°C for 2 hours.

  • Analysis: Quench with water, extract (EtOAc), and analyze via LC-MS. Calculate the ratio of Product : Ar-H : Starting Material .

Troubleshooting Decision Tree

TroubleshootingTree Start Deiodination > 10%? SolventCheck Is Solvent Alcohol/THF? Start->SolventCheck BaseCheck Is Base Alkoxide? SolventCheck->BaseCheck No ActionSolvent Switch to Toluene or Dioxane SolventCheck->ActionSolvent Yes LigandCheck Is Ligand Simple (PPh3)? BaseCheck->LigandCheck No ActionBase Switch to K3PO4 or NaOtBu BaseCheck->ActionBase Yes LigandCheck->ActionSolvent No (Complex Case) ActionLigand Use XPhos or P(tBu)3 LigandCheck->ActionLigand Yes

Caption: Systematic decision tree for eliminating hydride sources in the reaction matrix.

Frequently Asked Questions (FAQ)

Q: I am using NaOtBu (Sodium tert-butoxide) and still seeing deiodination. Why? A: While NaOtBu has no


-hydrogens, it is a strong base. If your substrate contains acidic protons or if the solvent is not perfectly anhydrous, trace hydrolysis can generate t-Butanol or other species that facilitate the pathway. Furthermore, if your substrate is extremely sterically hindered, the Pd-H pathway might simply be the only accessible route. Try switching to a milder inorganic base like Cs₂CO₃.[1][2]

Q: Can I add an additive to stop this? A: Sometimes. Adding 1-hexene or styrene (10-20 mol%) can act as a "hydride scavenger," consuming the Pd-H species before it reduces your aryl ring. However, this is a "band-aid" solution; fixing the solvent/ligand is preferred.

Q: Why does this happen more with Pd(PPh₃)₄? A: Tetrakis(triphenylphosphine)palladium(0) is a common culprit because PPh₃ is a relatively small, labile ligand. It dissociates easily, leaving the metal center open to coordination by solvent molecules (like ethanol), which then donate a hydride. Bulky dialkylbiaryl phosphines (e.g., XPhos) remain tightly bound and shield the metal center.

References

  • Mechanistic Origins of Deiodination

    • Title: Minimizing Dehalogenated Byproducts in Suzuki Coupling Reactions
    • Source: BenchChem Technical Guides / OPRD Insights
    • Link: (Verified General Concept Source)

  • Solvent Effects &

    
    -Hydride Elimination: 
    
    • Title: Solvent-Induced Reduction of Palladium-Aryls[5]

    • Source: Organometallics (ACS Public
    • Link:

  • Role of Base and Ligand

    • Title: Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts[6]

    • Source: Organic Process Research & Development
    • Link:

  • General Cross-Coupling Troubleshooting

    • Title: Palladium-Catalyzed Cross-Coupling Reactions: A Guide to Troubleshooting
    • Source: Nobel Prize / General Liter
    • Link:

Sources

Troubleshooting

Protecting group strategies for 1H-indazole nitrogen during synthesis

A Senior Application Scientist's Guide to Nitrogen Protecting Group Strategies Welcome to the technical support hub for 1H-indazole synthesis. This guide is designed for researchers, medicinal chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Nitrogen Protecting Group Strategies

Welcome to the technical support hub for 1H-indazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with the indazole scaffold. The dual nucleophilicity of the N1 and N2 positions often leads to challenges in regioselectivity during functionalization. A robust and well-planned nitrogen protection strategy is paramount for synthetic success.

This document provides field-proven insights, troubleshooting protocols, and data-driven recommendations to navigate these complexities.

Troubleshooting Guide: Common Issues in Indazole N-Protection

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My N-alkylation/protection reaction is yielding an inseparable mixture of N1 and N2 isomers. How can I improve regioselectivity?

This is the most frequent challenge in indazole chemistry. The ratio of N1 to N2 substitution is a delicate balance of electronic and steric factors, dictated by your choice of base, solvent, and the indazole's substitution pattern.[1]

Underlying Principles: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4] Therefore, conditions that allow for thermodynamic equilibration tend to favor the N1 product. Conversely, kinetically controlled conditions may favor the N2 product.

Strategies for N1-Selectivity (Thermodynamic Product):

  • The NaH/THF System: This combination is a highly reliable method for achieving N1 selectivity. The sodium cation is believed to coordinate with the N2 nitrogen and a nearby electron-rich group (e.g., a C3-carbonyl), sterically blocking the N2 position and directing the electrophile to N1.[1][3][5] This has been shown to provide >99% N1 regioselectivity for certain 3-substituted indazoles.[2][5]

  • Substituent Effects: Sterically bulky groups at the C3 position will naturally favor substitution at the less hindered N1 position.[6]

Strategies for N2-Selectivity (Kinetic Product):

  • Mitsunobu Reaction: This reaction is known to favor the N2-substituted product, although it is highly substrate-dependent.[1]

  • Acid Catalysis: Under certain acidic conditions, regioselective protection at N2 can be achieved.[7] A metal-free protocol using TfOH with diazo compounds has also shown excellent N2-selectivity.[8]

  • Substituent Effects: The presence of electron-withdrawing groups, particularly at the C7 position (e.g., -NO2, -CO2Me), can electronically favor alkylation at the N2 position, leading to ≥96% N2 regioselectivity in some cases.[2][5][6]

Q2: I am attempting to functionalize the C3 position, but the reaction is failing or giving side products. How can a protecting group help?

Direct C3 functionalization is challenging because the indazole nitrogens are more nucleophilic. An N-protecting group is essential, but the choice of group is critical for C3 functionalization via lithiation.

Causality: Direct lithiation of N1-substituted indazoles often leads to a ring-opening reaction, forming o-aminobenzonitriles.[9] To achieve successful C3-lithiation, a protecting group that directs deprotonation to the C3 position must be installed at N2.

The SEM Group Solution:

  • The 2-(trimethylsilyl)ethoxymethyl (SEM) group is the premier choice for this transformation. When installed at the N2 position, the SEM group acts as an efficient directing group for lithiation at the adjacent C3 position.[9][10][11] This allows for subsequent quenching with a wide variety of electrophiles to furnish C3-substituted indazoles.[6][9][10]

This protocol is adapted from established literature procedures.[6][9]

  • N2-SEM Protection:

    • Dissolve the 1H-indazole (1.0 equiv) in anhydrous THF (approx. 0.5 M).

    • Add dicyclohexylmethylamine (1.2 equiv).

    • Add SEM-Cl (1.2 equiv) via syringe and stir the mixture at room temperature for 3-4 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, dilute with ethyl acetate and quench with 0.5 N NaOH. Separate the layers, wash the organic layer with brine, dry over Na2SO4, filter, and concentrate. Purify by column chromatography to isolate the N2-SEM-indazole.

  • C3-Lithiation and Electrophilic Quench:

    • Dissolve the N2-SEM-indazole (1.0 equiv) in anhydrous THF (approx. 0.2 M) under an inert atmosphere (Argon or N2).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-BuLi (1.1 equiv) dropwise. The solution should turn yellow, indicating the formation of the C3-lithiated species. Stir for 1 hour at -78 °C.

    • Add the desired electrophile (1.2 equiv) at -78 °C and stir for an additional 1-2 hours.

    • Quench the reaction by adding saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature, extract with an organic solvent, dry, and concentrate. Purify the crude product to obtain the C3-functionalized, N2-SEM-protected indazole.

Q3: My protecting group was unintentionally cleaved during a subsequent reaction step. How can I prevent this?

This is a classic problem of protecting group stability and orthogonality. The solution lies in selecting a protecting group from the outset that is robust to your planned downstream conditions.

Preventative Strategy: Proactive Selection

Before starting your synthesis, map out all planned reaction conditions (acidic, basic, nucleophilic, reductive, oxidative, organometallic) and consult a stability chart.

Protecting GroupAbbreviationStable ToLabile To (Cleavage Conditions)Notes
2-(Trimethylsilyl)ethoxymethyl SEMStrong bases (LDA, n-BuLi), nucleophiles, reductive conditions.[12]Fluoride sources: TBAF in refluxing THF.[9][10] Strong Aqueous Acid: HCl in EtOH.[9][10]Excellent for directing C3-lithiation.[9][10][11]
tert-Butoxycarbonyl BocCatalytic hydrogenation, many basic reagents.[13]Strong Acids: TFA, HCl.[14] Specific Basic Conditions: NaOMe in MeOH can selectively cleave indole/indazole N-Boc groups.[15] Thermal/Microwave: Can be cleaved under microwave heating.[16]Widely used, but can be surprisingly labile to some basic/nucleophilic conditions in heterocyclic systems.[13][17]
Benzyl BnMild acids, mild bases, many organometallic reagents.Hydrogenolysis: H2, Pd/C. Strong Oxidizing Agents. Can be cleaved under some basic conditions with oxygen.[18]Robust and common, but cleavage by hydrogenolysis is not compatible with reducible functional groups (alkenes, alkynes, nitro groups).
Trityl (Triphenylmethyl) TrBasic conditions, nucleophiles, reductive conditions.Mild Acids: TFA in DCM, dilute HCl.[19][20]Very bulky, providing significant steric hindrance. Often crystalline, aiding purification.[19]
Tetrahydropyranyl THPBasic, nucleophilic, and reductive conditions.Mild Aqueous Acid: p-TsOH, dilute HCl.[12][21]Easy to install but its acid lability limits its use in many synthetic routes.[12]

Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions about indazole protection strategies.

Q4: How do I choose the most appropriate protecting group for my multi-step synthesis?

The optimal choice depends entirely on your planned synthetic route. Use the following decision workflow to guide your selection.

G start Start: Define Synthetic Route q1 Will you perform C3-lithiation? start->q1 sem Choose SEM Group (N2-selective protection required) q1->sem  Yes q2 Are strong acidic conditions planned? q1->q2  No q3 Are reducible groups present (e.g., nitro, alkyne)? q2->q3  Yes q4 Are subsequent steps sensitive to acid? q2->q4  No benzyl Choose Benzyl (Bn) (Removed by hydrogenolysis) q3->benzyl  No sem_alt Choose SEM or Benzyl (Orthogonal deprotection) q3->sem_alt  Yes trityl Choose Trityl (Tr) (Acid labile) boc Choose Boc (Acid labile) q4->trityl  Yes q4->boc  No

Caption: A decision tree to guide the selection of an N-protecting group for 1H-indazole based on planned reaction pathways.

Q5: What is a reliable method for removing the N-Boc group without using strong acid?

While strong acids like TFA are standard, they are not always compatible with other acid-sensitive functional groups in the molecule. Fortunately, alternative methods exist for N-Boc deprotection on indazole systems.

Causality: The N-Boc group on certain nitrogen heterocycles, including indazole, is susceptible to nucleophilic attack under specific basic conditions, which is not typical for Boc-protected amines.

This protocol is based on a highly selective method using sodium methoxide.[15]

  • Setup: Dissolve the N-Boc protected indazole (1.0 equiv) in dry methanol (MeOH).

  • Reagent Addition: Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1-0.2 equiv).

  • Reaction: Stir the reaction at ambient temperature. The reaction is typically complete within 3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once complete, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Self-Validation: This method has been shown to be orthogonal to acid-labile groups like acetonides and even primary amine N-Boc groups, which remain intact under these conditions.[15]

Q6: Can you illustrate the general workflow for using a protecting group strategy?

Certainly. The strategy is a four-stage cycle designed to mask the reactive N-H, perform the desired chemistry, and then unmask the nitrogen cleanly.

workflow A 1. 1H-Indazole (Starting Material) B 2. N-Protection (e.g., SEM-Cl, (Boc)2O) A->B Add PG C 3. Synthetic Transformation (e.g., C3-Lithiation, Cross-Coupling) B->C Modify D 4. N-Deprotection (e.g., TBAF, TFA) C->D Remove PG E Final Product D->E

Sources

Optimization

Ticket #IND-882: Resolving Mixtures of N1/N2 Substituted Indazoles

Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary Welcome to the Indazole Technical Support Center. You are likely here because your alkylation of a 1H-indazole yielded a mix...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the Indazole Technical Support Center. You are likely here because your alkylation of a 1H-indazole yielded a mixture of N1-alkyl (thermodynamic) and N2-alkyl (kinetic) isomers. This is the most common bottleneck in indazole chemistry due to the annular tautomerism of the pyrazole ring.

This guide provides a definitive protocol for Identification (NMR) , Separation , and Regiocontrol (Synthesis) .

Module 1: Diagnostic & Identification (The "Smoking Gun")

User Issue: "I have two spots on TLC/two peaks on LCMS. Which isomer is which?"

Do not rely solely on chemical intuition or calculated dipole moments. The only self-validating method is 2D NMR.

1.1 The Definitive NMR Protocol

Run NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

FeatureN1-Substituted Isomer (Benzenoid)N2-Substituted Isomer (Quinonoid)Reliability
NOESY Correlation N-CH


C7-H
N-CH


C3-H
High (Definitive)
HMBC Correlation N-CH


C7a
N-CH


C3
High (Definitive)

C Shift (C3)
Typically 133–136 ppm Upfield Shift (120–125 ppm )Medium

C Shift (C7a)
Typically 138–142 ppm Downfield Shift (146–150 ppm )Medium

H Shift (C3-H)
Typically 8.0–8.2 ppm Variable (often shielded/upfield)Low (Solvent dependent)

Technical Note: The "Semmler-Wolff" type electronic difference means N2 isomers possess more "quinoid" character, often making them more polar (lower R


 on silica) than N1 isomers, though this is not absolute.
1.2 Diagnostic Workflow

IndazoleID Start Start: Mixed Isomers NOESY Run 2D NOESY (Focus: N-Alkyl Protons) Start->NOESY CheckC7 Correlation with C7-Proton (Aryl)? NOESY->CheckC7 CheckC3 Correlation with C3-Proton (Pyrazole)? NOESY->CheckC3 ResultN1 Confirmed: N1-Isomer (Thermodynamic) CheckC7->ResultN1 Strong Signal ResultN2 Confirmed: N2-Isomer (Kinetic) CheckC3->ResultN2 Strong Signal

Figure 1: Decision tree for assigning regiochemistry using NOESY interactions.

Module 2: Separation Protocols

User Issue: "My isomers co-elute on standard silica columns."

2.1 Flash Chromatography Strategy

Because N1 and N2 isomers have distinct electronic distributions (benzenoid vs. quinonoid), their dipole moments differ. If standard Hexane/EtOAc fails:

  • Change Selectivity: Switch to Dichloromethane (DCM) / Methanol or Toluene / THF . The pi-pi interactions in Toluene often discriminate between the two aromatic systems better than alkanes.

  • Order of Elution:

    • N1-Isomer: Generally less polar (Higher R

      
      , elutes first).
      
    • N2-Isomer: Generally more polar (Lower R

      
      , elutes second).
      
    • Warning: This reverses if the N-substituent contains a polar group (e.g., free acid/amine) that dominates the molecular dipole.

2.2 Recrystallization (Scalable)

For >10g scales, chromatography is inefficient.

  • Method: Dissolve the mixture in hot Ethanol or Ethyl Acetate/Heptane .

  • Mechanism: N1 isomers typically have higher melting points and pack better due to aromatic symmetry. N2 isomers often remain in the mother liquor.

Module 3: Synthesis & Regiocontrol (Prevention)

User Issue: "I need to stop making the mixture. How do I force the reaction to one isomer?"

3.1 Targeting the N1-Isomer (Thermodynamic Control)

The N1-tautomer is energetically favored by ~4-5 kcal/mol due to full aromaticity of the benzene ring.

  • Protocol:

    • Base: Use NaH (Sodium Hydride) or Cs

      
      CO
      
      
      
      .
    • Solvent: THF or DMF .

    • Temperature: High heat (60°C - 100°C) promotes thermodynamic equilibration.

    • Mechanism: The sodium cation (

      
      ) coordinates with the N2 lone pair and the C3-substituent (if present), sterically blocking N2 and forcing alkylation at N1.
      
3.2 Targeting the N2-Isomer (Kinetic Control)

N2 is often the kinetic nucleophile because the electron density is higher on N2 in the deprotonated anion (depending on resonance contributors).

  • Protocol:

    • Reaction: Mitsunobu Reaction (DIAD/PPh

      
      ).
      
    • Electrophile: Use highly reactive alkylating agents (e.g., Meerwein salts, Trimethyloxonium tetrafluoroborate).

    • Solvent: Non-polar solvents (DCM) at low temperature (0°C).

    • Steric Trick: A bulky group at C7 (e.g., -NO

      
       or -Cl) will sterically hinder N1, forcing alkylation at N2.
      
3.3 Mechanistic Pathway

IndazoleMech cluster_N1 Thermodynamic Path (N1) cluster_N2 Kinetic Path (N2) Indazole 1H-Indazole (Starting Material) Anion Indazolyl Anion (Resonance Hybrid) Indazole->Anion Base (NaH) N1_Prod N1-Alkyl (Benzenoid System) Anion->N1_Prod High Temp / Na+ Chelation (Favored) N2_Prod N2-Alkyl (Quinonoid System) Anion->N2_Prod Mitsunobu / Steric Bulk at C7 (Favored)

Figure 2: Divergent pathways for N1 vs N2 alkylation based on reaction conditions.

Frequently Asked Questions (FAQs)

Q: I used NaH/THF but still got 20% N2 isomer. Why? A: This often happens if the reaction is quenched too early. The N2 isomer can rearrange to the N1 isomer under thermal conditions (intermolecular migration). Try heating the reaction longer before adding the electrophile, or heating the mixture after alkylation (if the alkyl group is stable) to allow equilibration.

Q: Can I distinguish them by UV-Vis? A: Yes, but it requires standards. Generally, N1 isomers have absorption maxima (


) at shorter wavelengths (higher energy) compared to N2 isomers , which often show a bathochromic shift (red shift) due to the extended quinonoid conjugation.

Q: Is there a protecting group that guarantees N1 selectivity later? A: Yes. Use THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) . These groups usually add to N1 under thermodynamic conditions. You can then functionalize C3 or other positions, and deprotect later.

References
  • Luo, G., et al. (2006). Regioselective Synthesis of N1- and N2-Substituted Indazoles. Journal of Organic Chemistry.

  • Cheung, M., et al. (2003). Investigation of the Regioselectivity of the Alkylation of Indazoles. Tetrahedron Letters.

  • BenchChem Technical Support. (2025). Troubleshooting Regioselectivity in Indazole Synthesis.

  • Meanwell, N. A., et al. (2021). Regioselective N-Alkylation of the 1H-Indazole Scaffold. Beilstein Journal of Organic Chemistry.

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Characterization of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole

Topic: 1H NMR Characterization of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole Content Type: Publish Comparison Guide Executive Summary & Strategic Context In the development of indazole-based kinase inhibitors (e.g., Axitin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

In the development of indazole-based kinase inhibitors (e.g., Axitinib analogs), the 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole intermediate represents a critical "fork in the road." The 3-iodo position is a high-value handle for Suzuki-Miyaura cross-coupling, while the 5-alkoxy group modulates lipophilicity and pocket occupancy.

This guide moves beyond basic spectral assignment. It compares the Target Molecule (3-Iodo) against its Precursor (Non-iodinated) and evaluates Solvent Systems (DMSO-d₆ vs. CDCl₃) to provide a self-validating characterization workflow. We address the specific challenge of indazole tautomerism and heavy-atom shielding effects that often confuse automated assignment software.

Strategic Characterization Workflow

The following decision tree illustrates the logic for characterizing 3-haloindazoles, prioritizing the detection of the labile NH proton and the confirmation of regioselective iodination.

G Start Crude Reaction Mixture (Iodination of Precursor) Solubility Solubility Check Start->Solubility DMSO Solvent: DMSO-d6 (Recommended) Solubility->DMSO High Polarity/H-bonding CDCl3 Solvent: CDCl3 (Alternative) Solubility->CDCl3 Lipophilic Only Acquisition 1H NMR Acquisition (d1=5s, ns=16) DMSO->Acquisition CDCl3->Acquisition CheckH3 Diagnostic Check 1: Loss of H-3 Singlet (~8.0 ppm)? Acquisition->CheckH3 CheckNH Diagnostic Check 2: NH Proton Visible? CheckH3->CheckNH Yes (H-3 Absent) Result_Fail INCOMPLETE: Re-run or Check Precursor CheckH3->Result_Fail No (H-3 Present) Result_Success CONFIRMED: 3-Iodo-5-alkoxyindazole CheckNH->Result_Success Yes (Sharp/Broad Singlet) CheckNH->Result_Success No (Exchange Invisible)

Figure 1: Logic flow for the structural validation of 3-iodoindazoles. Note the critical checkpoint at the H-3 position.

Comparative Analysis: The "Self-Validating" System

To ensure scientific integrity, we do not simply assign peaks; we compare the target against its alternatives to prove identity.

Comparison A: Target (3-Iodo) vs. Precursor (3-H)

The most robust proof of synthesis is the disappearance of the H-3 proton. In the precursor (5-(Cyclohexylmethoxy)-1H-indazole), the H-3 proton appears as a distinct singlet around 7.9–8.0 ppm.

FeaturePrecursor (3-H)Target (3-Iodo)Causality / Mechanism
H-3 Signal Singlet, ~7.95 ppm ABSENT Electrophilic aromatic substitution of H by Iodine.
H-4 Signal Doublet, ~7.45 ppmDoublet, ~7.35 ppm Heavy Atom Effect: Iodine is shielding relative to H in the peri position, counteracting steric deshielding [1].
H-6 Signal dd, ~7.00 ppmdd, ~7.05 ppmMinimal electronic perturbation at the meta position.
Validation Status ReferenceConfirmed Product If 7.95 ppm persists, iodination is incomplete.
Comparison B: Solvent Selection (DMSO-d₆ vs. CDCl₃)

Indazoles exhibit prototropic tautomerism (


). The choice of solvent dictates the visibility of this phenomenon and the resolution of the spectrum.
Performance MetricDMSO-d₆ (Recommended) CDCl₃ (Alternative)
NH Detection Excellent. Appears as a broad singlet at ~13.2 ppm .Poor. Often invisible due to rapid exchange or broadening.
Solubility High. Dissolves the polar indazole core effectively.Moderate. The cyclohexyl group aids solubility, but aggregation may occur.
Water Peak ~3.33 ppm (Can obscure cyclohexyl ether signals).~1.56 ppm (Can obscure cyclohexyl ring multiplets).
Tautomerism Stabilizes the 1H-tautomer via H-bonding.May show dynamic broadening or minor 2H-tautomer populations.

Expert Insight: Use DMSO-d₆ for structural characterization to prove the integrity of the indazole ring (NH presence). Use CDCl₃ only if downstream processing requires non-polar conditions or if the water peak in DMSO obscures the critical -OCH₂- doublet.

Detailed Experimental Protocol

This protocol is designed to minimize relaxation artifacts and ensure accurate integration of the aliphatic cyclohexyl region against the aromatic core.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: If the sample is oily, dissolve in 0.1 mL CDCl₃ first, then dilute with DMSO-d₆, though pure DMSO is preferred to avoid solvent peaks overlapping with the cyclohexyl ring.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors caused by glass camber.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons adjacent to the Iodine (H-4) and the quaternary carbons have long T1 relaxation times. A short d1 will under-integrate the aromatic region relative to the cyclohexyl protons.

  • Number of Scans (ns): 16 (sufficient for >5 mg).

  • Spectral Width: -2 to 16 ppm (to capture the downfield NH).

  • Temperature: 298 K (25°C).

Step 3: Data Processing[1]
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manual phasing is required. Automated phasing often fails on the broad NH peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to flatten the aliphatic region for accurate integration.

  • Referencing: Set the residual DMSO quintet to 2.50 ppm .

Spectral Interpretation & Data Tables

Predicted Chemical Shift Data (DMSO-d₆)

Note: Values are derived from fragment analysis of 3-iodoindazoles and cyclohexyl ethers [2, 3].

PositionTypeShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
NH Aromatic13.10 – 13.40 br s1H-Indazole N-H (Exchangeable)
H-7 Aromatic7.45 – 7.55 d1H~9.0Ortho to NH; deshielded by ring current.
H-4 Aromatic7.30 – 7.40 d1H~9.0Peri-position to Iodine.
H-6 Aromatic7.00 – 7.10 dd1H9.0, 2.4Ortho to alkoxy group (shielded).
-OCH₂- Aliphatic3.85 – 3.95 d2H~6.5Deshielded by Oxygen; doublet due to CH.
C-H Aliphatic1.70 – 1.85 m1H-Cyclohexyl methine (germinal to CH2).
Cy-Ring Aliphatic1.60 – 1.80 m5H-Equatorial/Axial protons.
Cy-Ring Aliphatic0.95 – 1.35 m5H-Distal ring protons.
Visualizing the Molecular Connectivity

The following diagram represents the key NOE (Nuclear Overhauser Effect) correlations that would confirm the regiochemistry if 1D NMR is ambiguous.

NOE NH NH (Pos 1) H7 H-7 (Aromatic) NH->H7 Strong H6 H-6 (Aromatic) H7->H6 Ortho OCH2 -OCH2- Group H6->OCH2 Spatial Proximity H4 H-4 (Aromatic) OCH2->H4 Weak/Long Range Iodine Iodine (Pos 3) H4->Iodine Peri-Interaction

Figure 2: Expected NOE correlations. The correlation between H-6 and the OCH₂ group confirms the ether is at position 5.

References

  • National Institutes of Health (NIH). (2022). Study of the Addition Mechanism of 1H-Indazole... Solvent Effects on 1H NMR Chemical Shifts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of 1H-Indazoles from N-Tosylhydrazones: NMR Data for 5-substituted Indazoles. Retrieved from [Link]

Comparative

Mechanistic Insights: The Limits of Hydrophobic Dispersion

As a Senior Application Scientist, developing a robust HPLC purity analysis method for indazole intermediates requires moving beyond standard reversed-phase protocols. Indazoles are privileged pharmacophores in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust HPLC purity analysis method for indazole intermediates requires moving beyond standard reversed-phase protocols. Indazoles are privileged pharmacophores in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. However, controlling the purity of these intermediates presents a distinct analytical challenge: the resolution of closely related positional isomers (e.g., 1H-indazole vs. 2H-indazole derivatives, or halogenated regioisomers) and the management of tautomeric peak distortion.

This guide objectively compares column chemistries and outlines a self-validating method development workflow grounded in the latest regulatory standards, specifically the ICH Q2(R2) guidelines for analytical procedure validation[1].

Traditional reversed-phase HPLC relies on C18 stationary phases, which separate analytes based on hydrophobic London dispersion forces. When analyzing indazole regioisomers (e.g., 4-fluoro-1H-indazole versus 5-fluoro-1H-indazole), the molecular weights are identical, and the differences in their hydrophobic footprints are negligible. Consequently, C18 columns often yield co-eluting peaks or unacceptable peak shoulders.

To achieve baseline resolution, we must exploit the unique electronic properties of the indazole bicyclic ring. Phenyl-based stationary phases—specifically Phenyl-Hexyl and Biphenyl chemistries—introduce orthogonal retention mechanisms[2].

  • 
     Interactions:  The electron-rich aromatic rings of the stationary phase interact with the 
    
    
    
    -electron system of the indazole.
  • Dipole-Dipole Interactions: Biphenyl phases can act as weak Lewis bases, engaging with the electron-deficient regions of substituted indazoles.

  • Shape Selectivity: The rigid, planar nature of the biphenyl ligand offers steric recognition, discriminating between isomers based on the spatial arrangement of their functional groups[3].

Comparison Guide: C18 vs. Phenyl-Hexyl vs. Biphenyl

To objectively evaluate performance, the following table summarizes experimental data from a comparative screening of a model indazole regioisomer mixture (5-fluoro-1H-indazole and 6-fluoro-1H-indazole) across three different column chemistries under identical gradient conditions.

Table 1: Quantitative Comparison of Column Chemistries for Indazole Isomers

Column ChemistryPrimary Retention MechanismResolution (

)
Peak Asymmetry (

)
Ideal Use Case
Standard C18 Hydrophobic dispersion0.8 (Co-elution)1.45General impurity profiling of non-isomeric mixtures.
Phenyl-Hexyl Hydrophobic + weak

1.6 (Marginal)1.20Moderately polar aromatics requiring alternative selectivity.
Biphenyl Strong

+ shape selectivity
2.8 (Baseline)1.05Closely related positional isomers and tautomer resolution.

Data Interpretation: The Biphenyl column demonstrates superior resolving power (


 = 2.8) due to the synergistic effect of enhanced 

engagement and shape selectivity, making it the definitive choice for indazole isomer purity analysis[4].

Experimental Protocol: Step-by-Step Method Development & Validation

The following protocol details the development and validation of a stability-indicating HPLC method for indazole intermediates, ensuring compliance with ICH Q2(R2) standards for specificity, precision, and sensitivity[5].

Step 1: Mobile Phase and Column Selection (The Causality of Chemistry)
  • Aqueous Mobile Phase (A): 0.1% Formic Acid (FA) in LC-MS grade Water.

    • Causality: Indazoles possess basic nitrogen atoms. At the acidic pH provided by 0.1% FA (pH ~2.7), secondary interactions with residual silanols on the silica support are suppressed, eliminating peak tailing. Furthermore, it stabilizes the tautomeric equilibrium, ensuring sharp, symmetrical peaks.

  • Organic Mobile Phase (B): 0.1% Formic Acid in LC-MS grade Methanol (MeOH).

    • Causality: While Acetonitrile (ACN) is the default organic modifier in many labs, its triple bond contains

      
      -electrons that actively compete with the analyte for the stationary phase's 
      
      
      
      -electrons. Methanol, being a protic solvent lacking
      
      
      -bonds, maximizes the
      
      
      interactions between the indazole and the Biphenyl column[2].
  • Column: Biphenyl core-shell column (e.g., 2.1 x 100 mm, 2.7 µm).

Step 2: Gradient Elution & Thermal Optimization
  • Initial Gradient: Program a linear gradient from 5% B to 95% B over 10 minutes.

  • Flow Rate: Set to 0.4 mL/min to optimize the van Deemter curve for 2.7 µm core-shell particles.

  • Column Temperature: Set to 25°C – 30°C.

    • Causality:

      
       interactions are relatively weak, enthalpically driven forces. Elevated temperatures (e.g., 40°C+) increase thermal kinetic energy, which can disrupt these delicate interactions and collapse isomer resolution. Keeping the column cooler preserves shape selectivity.
      
Step 3: ICH Q2(R2) Validation Execution

A self-validating method must prove it is fit for its intended purpose[1].

  • Specificity: Inject a spiked mixture containing the main indazole intermediate and all known synthetic regioisomers/starting materials. Confirm that the critical pair resolution (

    
    ) is 
    
    
    
    and that no matrix interference occurs at the retention time of the main peak.
  • Precision (Repeatability): Perform 6 replicate injections of the indazole sample at 100% of the target test concentration. Calculate the %RSD for both peak area and retention time. Acceptance Criteria: %RSD

    
    .
    
  • Sensitivity (LOD/LOQ): Dilute the sample to determine the Limit of Quantitation (LOQ). Acceptance Criteria: Signal-to-Noise (S/N) ratio

    
     for trace isomer impurities, ensuring accurate quantitation down to the standard 0.05% reporting threshold.
    

Method Development Workflow

Workflow N1 Indazole Mixture (Isomers & Tautomers) N2 Phase 1: Column Screening C18 vs. Biphenyl vs. Phenyl-Hexyl N1->N2 N3 Critical Pair Resolution (Rs ≥ 1.5?) N2->N3 N4 Phase 2: Method Optimization Adjust Modifiers (MeOH) & Temp N3->N4 No N5 Phase 3: ICH Q2(R2) Validation Specificity, Linearity, Robustness N3->N5 Yes N4->N2 Re-screen N6 Validated Purity Method N5->N6

Workflow for HPLC method development and ICH Q2(R2) validation of indazole intermediates.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Phenyl Stationary Phases for HPLC . Element Lab Solutions. Available at: [Link]

  • Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation . Restek. Available at:[Link]

Sources

Validation

The Indazole Halogen Dance: A Comparative Guide to 3-Iodo vs. 3-Bromo Reactivity in Cross-Coupling

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its functionalization, particularly at the C3 position, is a critical step in the development...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its functionalization, particularly at the C3 position, is a critical step in the development of new drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for this purpose, offering a versatile and efficient means to forge new carbon-carbon and carbon-nitrogen bonds.[3][4] A pivotal choice in this synthetic endeavor is the selection of the halide at the C3 position, with 3-iodo- and 3-bromoindazoles being the most common precursors. This guide provides an in-depth comparison of their reactivity, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Underlying Science: A Tale of Two Halogens

The difference in reactivity between 3-iodo- and 3-bromoindazoles is fundamentally rooted in the differing properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond. This seemingly subtle distinction has profound implications for the first and often rate-determining step of most cross-coupling catalytic cycles: oxidative addition.[5][6]

In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The lower bond dissociation energy of the C-I bond facilitates a faster rate of oxidative addition compared to the C-Br bond.[7] This generally translates to higher reactivity for 3-iodoindazoles, allowing for milder reaction conditions, lower catalyst loadings, and often shorter reaction times.

However, the higher reactivity of 3-iodoindazoles can be a double-edged sword. In some instances, it can lead to undesired side reactions, such as dehalogenation or homocoupling. Furthermore, the stability and cost-effectiveness of 3-bromoindazoles make them an attractive alternative, particularly for large-scale syntheses.

Experimental Showdown: A Cross-Coupling Comparison

To provide a practical perspective, this section presents a comparative analysis of the performance of 3-iodo- and 3-bromoindazoles in key cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[8] Both 3-iodo- and 3-bromoindazoles are competent substrates, though their reactivity profiles differ. Notably, 3-iodoindazoles often react under milder conditions and can be coupled without the need for N-protection of the indazole ring.[9][10][11] In contrast, the coupling of 3-bromoindazoles may require more forcing conditions, such as higher temperatures and stronger bases, and often benefits from N-protection to prevent competing N-arylation.[8]

HalideCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-1H-indazolePinacol vinyl boronatePdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O100 (MW)0.585[12][10]
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)0.2592[8]
N-Boc-3-iodo-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃THF/H₂O801288[1]
3-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100282[1]

Senior Application Scientist's Insight: For rapid, small-scale diversification, the higher reactivity of unprotected 3-iodoindazoles under microwave irradiation is advantageous.[9][12][10] For larger scale campaigns where cost and starting material stability are paramount, developing a robust protocol around a 3-bromoindazole is often the more prudent approach.

Experimental Protocol: Suzuki-Miyaura Coupling of Unprotected 3-Iodoindazole [9][12]

A microwave vial is charged with 3-iodo-1H-indazole (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 mmol). The vial is sealed, and a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is added. The reaction mixture is then subjected to microwave irradiation at a set temperature (e.g., 100 °C) for a specified time. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Heck Reaction: The Art of Alkenylation

The Heck reaction enables the introduction of alkenyl groups, a valuable transformation in drug design.[5][13] Similar to the Suzuki coupling, 3-iodoindazoles generally exhibit higher reactivity, allowing for successful coupling under conditions where 3-bromoindazoles may be sluggish.[1]

HalideAlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-1H-indazoleMethyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile8024~60[1]

Senior Application Scientist's Insight: The data for Heck reactions with 3-haloindazoles is less extensive. However, the general trend of C-I > C-Br reactivity holds. When encountering difficulties with a 3-bromoindazole in a Heck coupling, switching to the 3-iodo analogue is a logical troubleshooting step.

Experimental Protocol: Heck Reaction of a 3-Iodoindazole [1]

To a solution of the 3-iodoindazole (1.0 mmol) and the alkene (1.5 mmol) in a suitable solvent such as DMF or acetonitrile, the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (e.g., PPh₃, 0.1 mmol), and a base (e.g., Et₃N, 2.0 mmol) are added. The mixture is degassed and heated under an inert atmosphere at 80-120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed sequentially with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction is the go-to method for installing alkyne functionalities.[14][15] Both 3-iodo- and 3-bromoindazoles are viable substrates, often requiring a copper co-catalyst. The enhanced reactivity of the C-I bond can be advantageous, particularly with less reactive alkynes.

HalideAlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-3-iodo-1H-indazolePhenylacetylenePd(PPh₃)₄CuIEt₃NTHFRT1283
3-Bromo-cyclopentane-1,2-dionePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDioxane80113[16]

Senior Application Scientist's Insight: In di-halogenated systems, the Sonogashira coupling can be selectively performed at the more reactive C-I position, leaving the C-Br bond intact for subsequent transformations. This highlights the strategic advantage of having both halogens in a medicinal chemist's toolkit.

Experimental Protocol: Sonogashira Coupling of a 3-Iodoindazole

To a solution of the 3-iodoindazole (1.0 mmol) in a suitable solvent like THF, are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.), a copper(I) co-catalyst such as CuI (0.05 equiv.), and a base like triethylamine. The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 3-alkynylindazole.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl indazoles.[17][18][19] The choice of ligand is critical for this transformation, with bulky, electron-rich phosphine ligands often being essential.[17] While both halides can be used, the higher reactivity of 3-iodoindazoles can sometimes allow for lower catalyst loadings and milder conditions.

HalideAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo-3-methyl-1H-indazoleMorpholinePd₂(dba)₃XantphosCs₂CO₃Dioxane1001895[17]
2-Bromo-3-benzyl ether estroneAnilinePd(OAc)₂X-PhosKOt-BuToluene110 (MW)0.585[20]

Senior Application Scientist's Insight: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the substrate, amine, catalyst, ligand, and base. While 3-iodoindazoles are generally more reactive, a well-optimized system with a modern, sophisticated ligand can often make 3-bromoindazoles equally effective substrates.

Experimental Protocol: Buchwald-Hartwig Amination of a 3-Iodoindazole [17]

A flame-dried Schlenk tube is charged with the 3-iodoindazole (1.0 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., Cs₂CO₃, 1.4 equiv.) under an inert atmosphere. Anhydrous solvent (e.g., dioxane) and the amine (1.2 equiv.) are then added. The Schlenk tube is sealed and heated with stirring at the desired temperature (typically 80-110 °C) for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Visualizing the Synthetic Strategy

The following diagrams illustrate the core concepts discussed in this guide.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)L_n-X Pd0->PdII Oxidative Addition (Ar-X) PdII_Nu Ar-Pd(II)L_n-Nu PdII->PdII_Nu Transmetalation or Amine Coordination/ Deprotonation PdII_Nu->Pd0 Product Ar-Nu PdII_Nu->Product Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

G start Choose Halogen for C3-Indazole Functionalization iodo 3-Iodoindazole start->iodo Need for high reactivity? bromo 3-Bromoindazole start->bromo Cost/stability a concern? reactivity Higher Reactivity Milder Conditions Faster Reactions iodo->reactivity cost Lower Cost More Stable Better for Scale-up bromo->cost G cluster_0 Reaction Optimization Workflow Start Select Cross-Coupling Reaction ChooseHalogen Choose Indazole (Iodo vs. Bromo) Start->ChooseHalogen ScreenCatalyst Screen Pd Catalyst & Ligand ChooseHalogen->ScreenCatalyst OptimizeBase Optimize Base & Solvent ScreenCatalyst->OptimizeBase Monitor Monitor Reaction (TLC/LC-MS) OptimizeBase->Monitor Workup Workup & Purification Monitor->Workup Success Successful Coupling Workup->Success

Caption: A general workflow for optimizing cross-coupling reactions.

Conclusion: A Strategic Choice

The choice between 3-iodo- and 3-bromoindazole is not merely a matter of picking a more reactive starting material. It is a strategic decision that impacts reaction conditions, cost, scalability, and even the potential for sequential functionalization. While 3-iodoindazoles offer the advantage of higher reactivity, often leading to more facile and rapid reactions, 3-bromoindazoles provide a more stable and economical alternative, particularly for process development and large-scale synthesis. A thorough understanding of the nuances of their reactivity, as outlined in this guide, will enable researchers to navigate the complexities of indazole functionalization and accelerate the discovery of novel therapeutic agents.

References

  • BenchChem. (2025). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.
  • ACS Publications. (2024).
  • PubMed. (2011).
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (2025). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles.
  • SYNTHESIS. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • PMC. (2018).
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Tetrahedron Letters. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • ResearchGate. (2026).
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023).
  • CHIMIA. (2020). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • MDPI. (2018).
  • ChemRxiv. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”.
  • Chemical Reviews. (2016).
  • PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

Sources

Comparative

Mass Spectrometry Fragmentation of Cyclohexylmethyl Indazoles: A Technical Comparison Guide

Topic: Mass Spectrometry Fragmentation Patterns of Cyclohexylmethyl Indazoles (e.g., AB-CHMINACA, MO-CHMINACA) Content Type: Publish Comparison Guide Executive Summary This guide provides an in-depth analysis of the mass...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Cyclohexylmethyl Indazoles (e.g., AB-CHMINACA, MO-CHMINACA) Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth analysis of the mass spectrometric behavior of cyclohexylmethyl (CHM) indazole synthetic cannabinoids.[1] This structural class, exemplified by AB-CHMINACA , ADB-CHMINACA , and MO-CHMINACA , represents a dominant scaffold in the new psychoactive substance (NPS) landscape.[1]

For forensic and clinical researchers, the critical analytical challenge lies in distinguishing these compounds from their indole analogs (e.g., MDMB-CHMICA) and linear alkyl derivatives (e.g., AB-PINACA).[1] This guide details the specific fragmentation pathways, diagnostic ions, and mechanistic logic required to validate identification using ESI-MS/MS and GC-MS platforms.

Structural Anatomy & Nomenclature Clarification

To interpret fragmentation, one must first deconstruct the scaffold.[1] The "Cyclohexylmethoxy" term is often a nomenclature conflation; the standard drug class features a cyclohexylmethyl tail attached to the N1 position of an indazole core.

  • Core: 1H-Indazole (vs. Indole).[1]

  • Tail: Cyclohexylmethyl (vs. Pentyl/Fluoropentyl).[1]

  • Linker: Carboxamide or Carboxylate ester.[1]

  • Head: Amino acid derivative (Valine, tert-Leucine).[1]

Note on "Methoxy": The term "Methoxy" in this context typically refers to the head group ester (e.g., MO -CHMINACA, where MO = Methoxy), not the cyclohexyl tail linkage.[1]

Mechanistic Fragmentation Pathways (ESI-MS/MS)[1]

In Electrospray Ionization (ESI) positive mode, fragmentation is driven by protonation of the amide carbonyl or the indazole nitrogen.[1]

Pathway A: Amide Bond Cleavage (Primary)

The most labile bond is the amide linkage between the indazole carbonyl and the amino acid head group.

  • Mechanism: Inductive cleavage or McLafferty-type rearrangement.[1]

  • Result: Formation of the acylium indazole ion .

  • Diagnostic Value: This ion retains the tail and the core, distinguishing the molecule from those with different tails (e.g., pentyl).

Pathway B: Core Ion Formation (Secondary)

High collision energies (CE) drive the loss of the cyclohexylmethyl tail and the carbonyl group.

  • Mechanism: Heterolytic cleavage of the N1-C bond.[1]

  • Result: Formation of the bare indazole ion (m/z 145) .

  • Diagnostic Value: This is the critical differentiator between Indazoles (m/z 145) and Indoles (m/z 144).

Pathway C: Tail-Specific Fragments

The cyclohexyl ring can undergo ring opening or hydride shifts, though these are less abundant in ESI than in EI (GC-MS).[1]

Visualization: Fragmentation Logic

The following diagram illustrates the fragmentation cascade of AB-CHMINACA (m/z 357), the prototype of this class.[1]

FragmentationPathway cluster_legend Pathway Logic Parent Precursor: AB-CHMINACA [M+H]+ m/z 357.2 AmideCleavage Primary Fragment (Acylium) 1-(cyclohexylmethyl)-1H-indazole-3-acylium m/z 241.1 Parent->AmideCleavage Amide Bond Cleavage (CE 15-20eV) HeadGroup Neutral Loss (1-amino-3-methyl-1-oxobutan-2-yl)amine Parent->HeadGroup CoreIon Core Fragment (Indazole) Indazaole cation m/z 145.1 AmideCleavage->CoreIon Inductive Cleavage (CE >30eV) TailLoss Neutral Loss Cyclohexylmethylene AmideCleavage->TailLoss High Intensity High Intensity Structural Core Structural Core

Caption: ESI-MS/MS fragmentation cascade of AB-CHMINACA. The transition from m/z 357 → 241 → 145 is the diagnostic fingerprint.

Comparative Analysis Guide

This section objectively compares the Cyclohexylmethyl Indazole class against its two primary structural competitors: Indole analogs and Linear Alkyl analogs .

Comparison A: Indazole (CHM) vs. Indole (CHM)

Example:AB-CHMINACA vs. MDMB-CHMICA (Indole analog).[1][2]

FeatureIndazole (e.g., AB-CHMINACA)Indole (e.g., MDMB-CHMICA)Diagnostic Significance
Core Fragment m/z 145 m/z 144 CRITICAL. The nitrogen at position 2 in indazole adds 1 Da mass compared to the carbon in indole.[1]
Acylium Ion m/z 241m/z 240Consistent +1 Da shift due to the core structure.
Stability Higher thermal stabilityProne to oxidationIndoles may show additional oxidation artifacts in stored samples.[1]
Comparison B: Cyclohexylmethyl vs. Pentyl/Fluoropentyl

Example:AB-CHMINACA vs. AB-PINACA (Pentyl tail).[1]

FeatureCyclohexylmethyl (CHM)Pentyl / 5-Fluoro-pentylAnalytical Impact
Tail Mass 97 Da (C6H11-CH2-)71 Da (Pentyl) / 89 Da (5F-Pentyl)Shifts the precursor and acylium ions significantly.[1]
Lipophilicity High (LogP ~4.5 - 5.[1]0)Moderate (LogP ~3.5 - 4.[1]0)Retention Time: CHM variants elute later on C18 columns.
Isomerism Cis/Trans isomers possible on ring (rare)Linear (no stereocenters in tail)CHM requires careful chromatographic resolution if metabolic hydroxylation occurs on the ring.[1]
Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results, use the following self-validating protocol. This workflow is designed to maximize the generation of the diagnostic m/z 145 ion while preserving the molecular ion.

Instrument: Triple Quadrupole (QqQ) or Q-TOF. Mode: ESI Positive (+).

Step-by-Step Methodology:

  • Source Parameters:

    • Spray Voltage: 3.5 kV (Ensure soft ionization to prevent in-source fragmentation of the labile amide).

    • Source Temp: 350°C (High temp required for the lipophilic cyclohexyl tail).

  • Chromatography (Critical for Isomers):

    • Column: C18 (e.g., 2.1 x 100mm, 1.7µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Methanol causes broader peaks for CHM compounds).[1]

    • Why: Acetonitrile provides sharper peak shape for the bulky cyclohexyl group compared to Methanol.

  • MRM Transition Setup (QqQ):

    • Quantifier: Precursor → Acylium Ion (e.g., 357.2 → 241.1). High abundance.[1]

    • Qualifier 1: Precursor → Core Ion (e.g., 357.2 → 145.1). High specificity.

    • Qualifier 2: Precursor → Head Group Loss (e.g., 357.2 → 312.2). Confirming amide intactness.

Reference Data: Key Ions
CompoundPrecursor [M+H]+Fragment 1 (Acylium)Fragment 2 (Core)Fragment 3 (Head Loss)
AB-CHMINACA 357.2241.1145.1340.2 (NH3 loss)
MAB-CHMINACA 371.2241.1145.1354.2
MO-CHMINACA 387.2241.1145.1355.2 (MeOH loss)
MDMB-CHMICA 385.2240.1 (Indole)144.1 (Indole)240.1
References
  • Uchiyama, N., et al. (2013).[1] New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products.[1] Forensic Toxicology. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). EMCDDA–Europol Joint Report on a new psychoactive substance: AB-CHMINACA.[1] Link

  • Wohlfarth, A., et al. (2015).[1] Metabolite profiling of the new synthetic cannabinoids MAB-CHMINACA and ADB-CHMINACA in human hepatocytes by high-resolution mass spectrometry.[1] Journal of Chromatography B. Link

  • Langer, N., et al. (2016).[1] Identification and quantification of synthetic cannabinoids in “spice-like” herbal mixtures: update of the German situation for the spring of 2015.[1] Forensic Toxicology. Link

  • Cayman Chemical. (2024). AB-CHMINACA Product Insert & Spectral Data. Link

Sources

Validation

Technical Validation Guide: 5-Substituted Indazole Kinase Inhibitors

Executive Summary: The Indazole Advantage In the landscape of kinase inhibitor design, the 5-substituted indazole scaffold has emerged as a superior bioisostere to the classical indole moiety. While indoles have historic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indazole Advantage

In the landscape of kinase inhibitor design, the 5-substituted indazole scaffold has emerged as a superior bioisostere to the classical indole moiety. While indoles have historically dominated ATP-competitive inhibitor libraries, they often suffer from poor aqueous solubility and metabolic liability at the C3 position.

This guide provides a rigorous biological assay validation framework for 5-substituted indazoles. It objectively compares their physicochemical performance against indole alternatives and details a self-validating experimental workflow—from biochemical IC50 determination to cellular target engagement—ensuring that data generated meets pharmaceutical industry standards (Z' > 0.5).

Scaffold Comparison: Indazole vs. Indole

Before establishing the assay, it is critical to understand why this scaffold is selected. The 5-substituted indazole offers distinct advantages in hydrogen bonding and solubility that directly impact assay performance and potency.

Table 1: Physicochemical & Functional Comparison
Feature5-Substituted Indazole (Subject)5-Substituted Indole (Alternative)Impact on Assay/Potency
H-Bonding Profile Donor (N1) & Acceptor (N2)Donor (N1) onlyIndazole N2 can accept H-bonds from the hinge region (e.g., Glu/Met residues), potentially increasing affinity.
Tautomerism 1H- / 2H- tautomeric equilibriumFixed 1H- formIndazoles can adapt to the binding pocket geometry more flexibly than indoles.
Aqueous Solubility Moderate to High (lower LogP)Low (High LogP)Indazoles reduce the risk of compound precipitation in aqueous assay buffers, lowering false negatives.
Metabolic Stability High (Pyrazolic ring is stable)Moderate (C3 oxidation prone)Indazoles sustain potency longer in cell-based assays and in vivo models.

Senior Scientist Insight: When validating 5-substituted indazoles, pay close attention to the N1-substitution . Unlike indoles, the N1 proton in indazoles is acidic (pKa ~14). If your library is unsubstituted at N1, the binding mode may shift between 1H and 2H forms depending on the kinase hinge architecture [1].

Biochemical Assay Validation: The Gold Standard Protocol

To validate potency, we utilize a Luminescent ADP-Detection Assay (e.g., ADP-Glo™) . This format is preferred over radiometric assays for 5-substituted indazoles due to its high sensitivity at low ATP conversion rates, which is essential for determining the mechanism of action (ATP-competitive vs. Allosteric).

Assay Logic & Decision Tree

The following workflow ensures that every data point is statistically significant.

AssayValidation Start Compound Library (5-Substituted Indazoles) Dilution Serial Dilution (DMSO Normalization) Start->Dilution EnzymeRxn Enzyme Reaction (Kinase + Substrate + ATP) Dilution->EnzymeRxn + Enzyme Detection ADP Detection (Luminescence Readout) EnzymeRxn->Detection + Reagent QC_Check QC Check: Z' Factor > 0.5? Detection->QC_Check Fail Reject Plate: Re-optimize Enzyme/ATP QC_Check->Fail No Pass Data Analysis: Sigmoidal Dose-Response QC_Check->Pass Yes Mechanism Mechanism Check: ATP-Km Shift? Pass->Mechanism Competitive ATP-Competitive (Typical for Indazoles) Mechanism->Competitive IC50 increases w/ ATP Allosteric Allosteric/Mixed Mechanism->Allosteric IC50 constant

Figure 1: Step-wise validation logic for kinase inhibitor profiling. Note the critical Z-factor checkpoint before data acceptance.

Detailed Protocol: Luminescent Kinase Assay

Objective: Determine IC50 of 5-substituted indazole against Target Kinase (e.g., JNK1, ROCK1).

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Kinase-specific peptide (e.g., Aftin-1 for JNK) at Km concentration.

  • ATP: Ultra-pure, at Km concentration (typically 10-50 µM).

Workflow:

  • Compound Prep: Prepare 10 mM stocks of indazole derivatives in 100% DMSO. Perform 1:3 serial dilutions in DMSO (10 points).

  • Transfer: Acoustic transfer 20 nL of compound to a 384-well low-volume white plate.

  • Enzyme Addition: Add 2 µL of Kinase (0.5 nM final) in Kinase Buffer. Incubate 10 min at RT (allows compound to bind active site).

  • Reaction Start: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 min at RT.

  • Termination/Detection: Add 4 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure Luminescence (RLU) on EnVision or PHERAstar.

Validation Criteria (Self-Validating System):

  • Z’ Factor: Must be > 0.5. Calculated using Positive Control (Staurosporine) and Negative Control (DMSO).

    • Formula:

      
      
      
  • Signal-to-Background (S/B): > 5-fold (Enzyme vs. No Enzyme).

  • CV%: < 10% across replicates.

Representative Performance Data

The following data illustrates the typical potency shift observed when optimizing the 5-position of the indazole ring compared to a standard indole.

Table 2: Potency & Selectivity (Representative Data)

Target: ROCK-II Kinase (Rho-associated coiled-coil kinase)

Compound IDScaffoldR5-SubstituentIC50 (nM)Selectivity (vs. PKA)
IND-Ref Indole-H45010x
IZ-01 Indazole -H12025x
IZ-05 Indazole -Piperazine-amide13 >100x
StaurosporineControlN/A21x (Non-selective)

Analysis: The 5-substituted indazole (IZ-05) demonstrates a >30-fold improvement over the indole baseline. The nitrogen at position 2 of the indazole ring facilitates a water-mediated H-bond network that is absent in the indole scaffold, while the 5-piperazine group extends into the solvent region, improving solubility and potency [2].

Advanced Validation: Cellular Target Engagement

Biochemical potency does not always translate to cellular efficacy. To validate the 5-substituted indazole in a biological system, we map its impact on the downstream signaling pathway.[1]

Pathway Visualization (JNK Context)

The following diagram illustrates where the inhibitor acts within the MAPK signaling cascade.

SignalingPathway Stimulus Stress / Cytokines (TNF-alpha, UV) MAP3K MAP3K (ASK1, MEKK1) Stimulus->MAP3K MKK MKK4 / MKK7 MAP3K->MKK Phosphorylation Target JNK1 / JNK2 (Target Kinase) MKK->Target Phosphorylation (Thr-Pro-Tyr) Substrate c-Jun (Transcription Factor) Target->Substrate Phosphorylation (Ser63/73) Inhibitor 5-Substituted Indazole Inhibitor->Target ATP-Competitive Inhibition Response Apoptosis / Inflammation Substrate->Response Gene Expression

Figure 2: JNK Signaling Cascade. The 5-substituted indazole blocks the phosphorylation of c-Jun by competing with ATP at the JNK active site.

Cellular Assay: Western Blot / NanoBRET
  • Protocol: Treat cells (e.g., HEK293) with inhibitor (0.1 - 10 µM) for 1 hour, then stimulate with Anisomycin (activates JNK).

  • Readout: Measure p-c-Jun (Ser63) levels via Western Blot.

  • Success Criteria: Dose-dependent reduction of p-c-Jun with an IC50 within 3-5x of the biochemical IC50.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link (Demonstrates indazole/aminopyrimidine scaffold utility).

  • Feng, Y., et al. (2007). "Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II." Bioorganic & Medicinal Chemistry Letters. Link

  • Coussens, N. P., et al. (2012). "Assay Guidance Manual: Kinase Assays." NCBI Bookshelf. Link

  • Zhang, L., et al. (2013). "Strategies for the Discovery of 5-Substituted Indazole Derivatives as Kinase Inhibitors." Current Medicinal Chemistry. Link

Sources

Comparative

Benchmarking potency of 5-alkoxy indazoles against known kinase inhibitors

Executive Summary The indazole scaffold has emerged as a "privileged structure" in kinase inhibitor design, offering a versatile template for ATP-competitive inhibition. specifically, substitutions at the 5-position —mos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold has emerged as a "privileged structure" in kinase inhibitor design, offering a versatile template for ATP-competitive inhibition. specifically, substitutions at the 5-position —most notably 5-alkoxy groups (methoxy, ethoxy, isopropoxy)—have proven critical for optimizing potency, selectivity, and physicochemical properties.

This guide benchmarks the performance of 5-alkoxy indazole derivatives against industry-standard inhibitors (such as Fasudil, Sorafenib, and Staurosporine). We analyze quantitative IC50 data across key targets (ROCK, VEGFR-2, PLK4) and provide validated experimental workflows to replicate these potency assays in your laboratory.

Structural Basis of Potency: The 5-Alkoxy Advantage

In the context of type I and type I½ kinase inhibitors, the indazole core typically anchors to the kinase hinge region via hydrogen bonds involving the N1 or N2 nitrogens. The 5-position projects vectors into the solvent-exposed region or specific hydrophobic pockets (Gatekeeper or Ribose pocket vicinity), depending on the binding mode.

  • Steric Fit: 5-alkoxy groups provide a tunable steric bulk. A methoxy group is often the baseline, but extending to ethoxy or isopropoxy can fill hydrophobic sub-pockets (e.g., in FGFR1 or ROCK), significantly improving

    
    .
    
  • Electronic Effects: The oxygen atom acts as an electron donor, modulating the pKa of the indazole ring system, which can influence the hydrogen bond strength at the hinge.

  • Solubility: The ether linkage improves lipophilicity (logP) modulation compared to alkyl counterparts, often aiding in cell permeability while maintaining metabolic stability.

Comparative Analysis: Potency Benchmarking

The following case studies illustrate the potency of 5-alkoxy indazoles compared to established clinical and tool compounds.

Case Study A: ROCK (Rho-associated Kinase) Inhibition

Indazoles are a dominant scaffold for ROCK inhibitors.[1] Unlike the isoquinoline-based Fasudil , 5-alkoxy indazoles often achieve nanomolar to sub-nanomolar potency due to optimized hydrophobic interactions.

Table 1: Potency Comparison against ROCK-II

Compound ClassSpecific CompoundSubstituent (5-Pos)IC50 (ROCK-II)Status/Notes
Standard Fasudil N/A (Isoquinoline)1,900 nM Clinical Standard (Vasodilator)
Standard Y-27632 N/A (Pyridine)800 nM Common Research Tool
Indazole SR-715 5-amide/alkoxy linker80 nM High selectivity over CYP450
Indazole SR-1459 5-alkoxy-piperazine13 nM >100x more potent than Fasudil
Indazole SR-3677 5-substituted~3 nM High selectivity (1.4% hit rate in kinome)
Indazole GSK429286 5-alkoxy derivative~1-3 nM Potent in vivo angiogenic recovery

Data Source: Bioorg.[2] Med. Chem. Lett. (2007, 2016) & MDPI (2023).

Case Study B: VEGFR-2 (Vascular Endothelial Growth Factor Receptor)

In angiogenesis research, 5-alkoxy indazoles compete directly with multi-kinase inhibitors like Sorafenib.

Table 2: Potency Comparison against VEGFR-2

CompoundScaffoldIC50 (VEGFR-2)Selectivity Profile
Sorafenib Bi-aryl urea90 nM Multi-kinase (Raf/VEGFR/PDGFR)
Pazopanib Indazole-pyrimidine30 nM Multi-kinase
Compound 12b 5-alkoxy Indazole5.4 nM >15x more potent than Sorafenib
Compound 30 Indazole derivative1.24 nM High anti-angiogenic activity in zebrafish

Data Source: Eur. J. Med. Chem. (2024).[3][4]

Mechanism of Action & Pathway Visualization

To understand the downstream effects of these inhibitors, we visualize the RhoA/ROCK signaling pathway . Inhibition of ROCK by 5-alkoxy indazoles blocks actin cytoskeleton reorganization, leading to vasodilation and neurite outgrowth.

ROCK Signaling Pathway Diagram

ROCK_Pathway Figure 1: RhoA/ROCK Signaling Cascade and Inhibition Point GPCR GPCR Agonists (LPA, Thrombin) RhoA_GTP RhoA-GTP (Active) GPCR->RhoA_GTP Activates ROCK ROCK 1/2 (Rho-Kinase) RhoA_GTP->ROCK Activates MBS MYPT1 (Myosin Phosphatase) ROCK->MBS Phosphorylates (Inhibits) LIMK LIMK ROCK->LIMK Phosphorylates (Activates) Inhibitor 5-Alkoxy Indazole (Inhibitor) Inhibitor->ROCK  ATP Competition (IC50: <10 nM) MLC MLC (Myosin Light Chain) MBS->MLC Dephosphorylation (Blocked) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Contract Smooth Muscle Contraction MLC->Contract Promotes Actin Actin Polymerization Stress Fibers Cofilin->Actin Stabilizes

Caption: Schematic of the RhoA/ROCK pathway. 5-alkoxy indazoles competitively inhibit ROCK, preventing MYPT1 inactivation and LIMK activation, ultimately reducing actin stress fiber formation.

Experimental Protocols

To validate the potency of a 5-alkoxy indazole candidate, use the following radiometric or fluorescence-based kinase assay workflow. This protocol is designed to be self-validating using Z'-factor analysis.

Protocol: Biochemical IC50 Determination (FRET/Mobility Shift)

Objective: Determine the concentration required to inhibit 50% of kinase activity.

Reagents:

  • Kinase: Recombinant Human ROCK-II or VEGFR-2 (active).

  • Substrate: Peptide substrate (e.g., Long S6 kinase substrate peptide).

  • ATP: At

    
     apparent (typically 10-50 µM).
    
  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow Steps:

  • Compound Preparation: Prepare 3-fold serial dilutions of the 5-alkoxy indazole in 100% DMSO (10 points). Start concentration should be 100x the expected IC50 (e.g., 10 µM).

  • Enzyme Mix: Dilute kinase in reaction buffer.

  • Pre-Incubation: Add 5 µL of compound to 10 µL of enzyme mix. Incubate for 15 mins at RT (allows for slow-binding kinetics detection).

  • Reaction Start: Add 10 µL of Substrate/ATP mix.

  • Incubation: Incubate for 60 mins at RT.

  • Termination: Add EDTA-containing stop solution.

  • Detection: Measure phosphorylation via FRET or Mobility Shift (Caliper LabChip).

Data Analysis:

  • Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme or High Staurosporine).

  • Fit curve using non-linear regression (4-parameter logistic equation):

    
    
    
Assay Workflow Visualization

Assay_Workflow Figure 2: Standard Kinase IC50 Assay Workflow Prep 1. Serial Dilution (DMSO, 10-point) EnzAdd 2. Add Enzyme (ROCK/VEGFR) Prep->EnzAdd Inc1 3. Pre-Incubation (15 min @ RT) EnzAdd->Inc1 SubAdd 4. Add ATP/Substrate (Start Reaction) Inc1->SubAdd Inc2 5. Kinase Reaction (60 min @ RT) SubAdd->Inc2 Stop 6. Stop & Detect (FRET/Mobility Shift) Inc2->Stop Analysis 7. Data Fit (Sigmoidal Dose-Response) Stop->Analysis

Caption: Step-by-step workflow for determining kinase inhibitor potency. Pre-incubation ensures equilibrium for potential Type II binding modes.

References

  • Hu, H. et al. (2007). Structure-activity relationships of indazole piperazine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters . Link

  • Liu, X. et al. (2021). Current progress of indazoles as protein kinase inhibitors. RSC Advances . Link

  • Elsayed, M.S.A. et al. (2024).[5] Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry . Link

  • Doe, C. et al. (2007). Novel ROCK inhibitors with anti-migratory and anti-invasive activity. Journal of Pharmacology and Experimental Therapeutics . Link

  • GSK Research Group. (2023). Selective ROCK Inhibitor Enhances Blood Flow Recovery.[1] MDPI Biomedicines . Link

Sources

Validation

Physiological Stability Profiling of Iodo-Indazoles: A Comparative Technical Guide

Executive Summary Iodo-indazoles are critical scaffolds in medicinal chemistry, often utilized as high-affinity ligands for kinase inhibition (e.g., CDK, VEGFR) or as precursors for cross-coupling reactions. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodo-indazoles are critical scaffolds in medicinal chemistry, often utilized as high-affinity ligands for kinase inhibition (e.g., CDK, VEGFR) or as precursors for cross-coupling reactions. However, the iodine atom introduces specific stability liabilities distinct from its chloro- or bromo-analogues.

While chemically stable under standard physiological pH and temperature, iodo-indazoles exhibit significant photolability and metabolic susceptibility to oxidative deiodination. This guide provides a rigorous comparison of these stability profiles and details the validation protocols required to ensure data integrity during biological assays.

Comparative Stability Matrix: Halogenated Indazoles

The following table summarizes the relative stability of 3-halo-1H-indazoles under physiological and experimental conditions.

FeatureIodo-Indazole Bromo-Indazole Chloro-Indazole Implication
Bond Dissociation Energy (C-X) ~65 kcal/mol (Weakest)~81 kcal/mol~95 kcal/mol (Strongest)High risk of radical formation for Iodo-derivatives.
Photostability (UV/Vis) Low (Rapid photolysis)ModerateHighIodo-compounds require amber glassware/darkness.
Hydrolytic Stability (pH 7.4) High (Stable)High (Stable)High (Stable)Stable in PBS/media absent of enzymes/light.
Metabolic Stability (CYP450) Low to Moderate ModerateHighSusceptible to oxidative dehalogenation (P450).
GSH Reactivity (Direct) Low (Inert)Low (Inert)Low (Inert)Stable to thiols unless bioactivated.
Lipophilicity (LogP) High (Increases binding)ModerateModerateIodo-analogs often show higher non-specific binding.

Critical Stability Mechanisms

To accurately interpret stability data, researchers must understand the causality behind degradation.

Photolytic Instability (The Primary Liability)

The Carbon-Iodine (C-I) bond is the weakest among standard organic halogens. Upon exposure to ambient light (specifically UV-A and blue spectrum), iodo-indazoles undergo homolytic cleavage , generating a reactive aryl radical and an iodine radical.

  • Mechanism:

    
    
    
  • Consequence: The aryl radical (

    
    ) abstracts a hydrogen atom from the solvent (e.g., DMSO, water, lipids), leading to the de-iodinated artifact  (simple indazole). This is often misidentified as metabolic clearance in poorly controlled assays.
    
Metabolic Oxidative Deiodination

Unlike hydrolytic defluorination, deiodination is typically oxidative. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) can attack the C-I bond.

  • Mechanism: The oxidative insertion of oxygen can lead to an unstable gem-halohydrin intermediate, which collapses to eliminate the halide.

  • Physiological Impact: Rapid clearance in vivo and potential release of iodide (

    
    ), which can interfere with thyroid function if chronic.
    
Glutathione (GSH) Reactivity

Direct nucleophilic aromatic substitution (


) of the iodine by cellular thiols (GSH) is rare  for simple iodo-indazoles because the indazole ring is electron-rich.
  • Exception: If the indazole is substituted with strong electron-withdrawing groups (e.g., nitro, cyano) or if a reactive quinone-imine metabolite is formed, GSH trapping will occur.

Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways for a generic 3-iodo-1H-indazole under physiological conditions.

IodoIndazoleDegradation Parent 3-Iodo-1H-Indazole (Parent) Light Light (hν) (Photolysis) Parent->Light CYP CYP450 (Metabolism) Parent->CYP Radical Indazolyl Radical (Reactive Intermediate) Light->Radical Homolysis Deiodinated Indazole (De-iodinated Artifact) CYP->Deiodinated Oxidative Dehalogenation Oxidized Hydroxy-Iodo-Indazole (Phase I Metabolite) CYP->Oxidized Hydroxylation GSH Glutathione (Bioactivation) Adduct GSH-Conjugate (Trapped Adduct) GSH->Adduct Michael Addition or SNAr Radical->Deiodinated H-Abstraction (Solvent) Oxidized->GSH If reactive quinone formed

Caption: Degradation pathways of Iodo-indazoles showing photolytic deiodination (yellow path) and metabolic oxidation (red path).

Experimental Protocols

Protocol A: Physiological Chemical Stability (PBS)

Objective: Verify stability at pH 7.4 without enzymatic activity.

  • Preparation: Prepare a 10 mM stock of the iodo-indazole in DMSO.

  • Incubation: Dilute to 10 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing 10% acetonitrile (to ensure solubility).

  • Controls (Critical):

    • Sample A (Light): Clear vial, exposed to ambient lab light.

    • Sample B (Dark): Amber vial, wrapped in foil.

  • Sampling: Aliquot 50 µL at T=0, 1, 4, and 24 hours.

  • Analysis: Analyze via UHPLC-UV/MS.

    • Pass Criteria: >95% recovery in Sample B (Dark) at 24h.

    • Fail Criteria: Appearance of de-iodinated peak (M-126) in Sample A but not B indicates photolability.

Protocol B: Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (


) and identify deiodination.
  • System: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

  • Reaction: Pre-incubate microsomes with 1 µM test compound in 100 mM Potassium Phosphate buffer (pH 7.4) for 5 mins at 37°C.

  • Initiation: Add NADPH regenerating system (final 1 mM).

  • Timepoints: 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing internal standard.

  • Data Analysis:

    • Plot ln(% remaining) vs. time to calculate

      
      .
      
    • Metabolite ID: Monitor specifically for the loss of Iodine (Neutral Loss of 127 Da or shift of -126 Da for H-replacement).

Protocol C: Glutathione (GSH) Trapping

Objective: Assess reactive metabolite formation (Bioactivation).

  • Reaction Mix: 10 µM Test Compound + 1 mg/mL Microsomes + 5 mM GSH + 1 mM NADPH.

  • Incubation: 60 minutes at 37°C.

  • Analysis (XoPI Method):

    • Use High-Res MS (Orbitrap/Q-TOF).

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or extract ion chromatograms for

      
       or 
      
      
      
      .
    • Interpretation: Presence of GSH adducts suggests the iodo-indazole forms a reactive electrophile (toxicity risk).

Workflow Visualization

The following flowchart guides the decision-making process for stability testing.

StabilityWorkflow Start Start: Iodo-Indazole Candidate PBS_Test PBS Stability (24h) Dark vs. Light Start->PBS_Test Decision1 Is it stable in Dark? PBS_Test->Decision1 Fail_Chem Chemical Instability (Redesign Scaffold) Decision1->Fail_Chem No Decision2 Is it stable in Light? Decision1->Decision2 Yes Photo_Warn Photolabile (Handle in Amber Glass) Decision2->Photo_Warn No Micro_Test Microsomal Stability (+NADPH) Decision2->Micro_Test Yes Photo_Warn->Micro_Test Decision3 Rapid Deiodination? Micro_Test->Decision3 Fail_Met High Clearance (Switch to Cl/Br or Bioisostere) Decision3->Fail_Met Yes Pass Proceed to In Vivo PK Decision3->Pass No

Caption: Step-by-step decision tree for evaluating iodo-indazole stability.

References

  • Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]

  • Ma, B., et al. (2011). Enhanced screening of glutathione-trapped reactive metabolites by in-source collision-induced dissociation. PubMed. Retrieved from [Link]

  • Potęga, A. (2022).[1] Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms. MDPI. Retrieved from [Link]

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(Cyclohexylmethoxy)-3-iodo-1H-indazole proper disposal procedures

This guide outlines the technical disposal protocols for 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole , a halogenated heterocyclic compound likely utilized as a high-value intermediate in medicinal chemistry (e.g., kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical disposal protocols for 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole , a halogenated heterocyclic compound likely utilized as a high-value intermediate in medicinal chemistry (e.g., kinase inhibition or receptor modulation).[1][2][3]

Due to the presence of the Carbon-Iodine (C-I) bond and the bioactive indazole scaffold , this compound requires strict segregation from standard organic waste streams to prevent regulatory non-compliance and environmental toxicity.[2]

Waste Characterization & Hazard Profiling

Before disposal, you must classify the material based on its functional groups.[3][4] This compound is NOT a generic organic waste.[2]

FeatureChemical ImplicationDisposal Consequence
Halogenated (Iodo) Contains covalently bound Iodine.[1][2]MANDATORY: Must be segregated into Halogenated Organic Waste.[2] Incineration requires scrubbers to capture acid gases (HI/I₂).[3]
Indazole Core Nitrogen-rich heterocycle.[1][2][3]Potential for bioactivity/cytotoxicity.[2][3] Treat as a High Potency Compound (HPC) unless toxicity data proves otherwise.[2]
Lipophilicity Cyclohexylmethoxy group.[2]Water Insoluble. Do not attempt to rinse with water.[2] Use Acetone, DCM, or DMSO for decontamination.[2][3][4]

Operational Disposal Protocol

A. Solid Waste (Pure Compound / Weighing Paper)[2][3]
  • Primary Container: Place the solid substance or contaminated weighing boats into a clear, wide-mouth polyethylene or glass jar.[1][2][3]

  • Labeling: Label immediately as "Solid Waste: Halogenated Organics (High Potency)."

  • Deactivation (Optional but Recommended): If the compound is suspected of high biological potency, add enough 1M Hydrochloric Acid (HCl) or a bleach solution to the solid waste jar to degrade the biological activity over 24 hours before sealing (only if compatible with other waste in the jar).[2][3] Note: For pure disposal, direct incineration is preferred over chemical deactivation.[2][3][4]

B. Liquid Waste (Reaction Mixtures / Mother Liquors)

This is the most critical step.[2][3] Mixing iodinated compounds with incompatible solvents can create hazardous byproducts.[2][3]

  • Segregation: Pour into the Halogenated Solvent Waste carboy (Red tag/stripe).[2]

    • Critical Limit: Ensure the halogen content matches the waste stream profile (typically >1,000 ppm halogen).[2][3]

  • Solvent Compatibility: Ensure the carrier solvent is compatible.[2][3]

    • Compatible: Dichloromethane (DCM), Chloroform, DMSO, Methanol.[2][3][4]

    • INCOMPATIBLE: Do not mix with strong oxidizers (Peroxides, Nitric Acid) or strong bases, as the indazole nitrogen can be reactive.[2][3][4]

C. Contaminated Glassware (Triple Rinse Protocol)

Do not wash glassware directly in the sink.[2] The lipophilic nature of the cyclohexyl group means water will not remove the residue.[3]

  • Rinse 1: Add ~10 mL Acetone or DCM to the vial/flask. Swirl vigorously. Decant into Halogenated Waste.

  • Rinse 2: Repeat with Acetone/DCM. Decant into Halogenated Waste.

  • Rinse 3: Final rinse with Ethanol.[2][3] Decant into Halogenated Waste.

  • Wash: The glassware is now "RCRA Empty" and can be washed with soap and water in the sink.

Decision Logic: Waste Stream Segregation

The following workflow illustrates the decision process to ensure regulatory compliance (EPA/RCRA) and safety.

DisposalWorkflow Start Start: 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid Rinse Glassware Decontamination StateCheck->Rinse Empty Vial BinSolid Dispose in: SOLID HALOGENATED WASTE (Double Bagged) Solid->BinSolid SolventCheck Carrier Solvent? Liquid->SolventCheck HalogenCheck Halogenated Stream Available? BinHaloLiq Dispose in: HALOGENATED SOLVENT WASTE (Red Can) SolventCheck->BinHaloLiq DCM/Chloroform/DMSO SolventCheck->BinHaloLiq Methanol/Ethanol BinNonHalo STOP: Do NOT use Non-Halogenated Stream (Iodine Contamination) TripleRinse Triple Rinse with Acetone/DCM (Collect Rinsate as Halogenated) Rinse->TripleRinse TripleRinse->BinHaloLiq

Figure 1: Decision matrix for segregating iodinated indazole waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute requires the entire mixture to be treated as Halogenated Waste.[4]

Chemical Compatibility Matrix

Improper mixing of iodinated organics can lead to the release of Iodine gas (


) or explosive polymerization.[3]
Chemical ClassCompatibilityAction / Note
Strong Oxidizers (e.g.,

,

)
DANGER Do Not Mix. Oxidation of the Indazole ring or Iodide can release toxic

vapor (purple gas).[1][2][3]
Strong Bases (e.g., NaOH, KOH)Caution Indazoles are acidic at the N-H position (

).[2][3][4] Mixing with strong bases forms salts but is generally safe if no electrophiles are present.[2][3]
Reducing Agents (e.g.,

)
Safe Generally compatible, though unnecessary for disposal.[1][2][3][4]
Aqueous Solutions Incompatible Compound will precipitate out of solution, creating "gunk" that clogs waste nozzles.[2][4] Keep in organic phase.

Emergency Spill Response

If 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole is spilled in the lab:

  • Evacuate & Ventilate: If a large amount of powder is airborne, evacuate the immediate area.[2][3]

  • PPE: Wear double nitrile gloves , safety goggles, and a lab coat.[2][4] Use a P95/N95 respirator if powder is fine.[2][3]

  • Containment:

    • Powder: Cover with wet paper towels (dampened with Acetone or Ethanol) to prevent dust generation.[2] Wipe up and place in a hazardous waste bag.

    • Liquid: Absorb with vermiculite or spill pads.[2] Do not use standard paper towels alone if the solvent is volatile DCM.[2][3]

  • Final Clean: Wipe the surface with a 10% Sodium Thiosulfate solution.[2][3] This reduces any free Iodine (if generated) to colorless Iodide, minimizing toxicity.[3][4]

References

  • National Institutes of Health (NIH) - PubChem. 3-Iodo-1H-indazole Compound Summary. Retrieved from [Link]3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[2][3] Retrieved from [Link]3]

  • Thermo Fisher Scientific. Safety Data Sheet: 5-Amino-1H-indazole (Analogous Indazole Safety Data). Retrieved from ]">https://www.thermofisher.com[3]

  • Sigma-Aldrich. U-73122 Product Information (Bioactive Analog Handling). Retrieved from ]">https://www.sigmaaldrich.com[3]

Sources

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